Product packaging for 1,2-Dianilinoethane(Cat. No.:CAS No. 150-61-8)

1,2-Dianilinoethane

Cat. No.: B090405
CAS No.: 150-61-8
M. Wt: 212.29 g/mol
InChI Key: NOUUUQMKVOUUNR-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B090405 1,2-Dianilinoethane CAS No. 150-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diphenylethane-1,2-diamine
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InChI

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NOUUUQMKVOUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
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DSSTOX Substance ID

DTXSID1059739
Record name N,N'-Diphenylethylenediamine
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Molecular Weight

212.29 g/mol
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CAS No.

150-61-8
Record name N,N′-Diphenylethylenediamine
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Record name N,N'-ethylenedianiline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dianilinoethane from Benzil via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dianilinoethane, a valuable diamine ligand and synthetic intermediate, through the double reductive amination of benzil with aniline. This document details the underlying chemical principles, experimental methodologies, and characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

This compound, also known as N,N'-diphenyl-1,2-ethanediamine, is a vicinal diamine that serves as a crucial building block in coordination chemistry and organic synthesis. Its derivatives are widely employed as chiral ligands in asymmetric catalysis and as key intermediates in the preparation of pharmacologically active compounds. The synthesis via double reductive amination of a 1,2-dicarbonyl compound like benzil offers a direct and efficient route to this important molecule.

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a diimine intermediate from the condensation of the dicarbonyl compound (benzil) with two equivalents of the amine (aniline). This intermediate is then reduced in situ to the corresponding diamine (this compound). A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice due to its selectivity and operational simplicity.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from benzil and aniline via reductive amination involves a two-step, one-pot process:

  • Diimine Formation: Benzil, a 1,2-diketone, reacts with two equivalents of aniline in an appropriate solvent. This condensation reaction, often catalyzed by a weak acid, results in the formation of a diimine intermediate, N,N'-diphenyl-1,2-bis(phenylimino)ethane.

  • Reduction: The diimine is subsequently reduced to the target this compound. This reduction is typically achieved by the addition of a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

The overall experimental workflow can be visualized as follows:

experimental_workflow benzil Benzil reaction_mixture Reaction Mixture benzil->reaction_mixture aniline Aniline (2 eq.) aniline->reaction_mixture solvent Solvent (e.g., Methanol) solvent->reaction_mixture diimine_formation Diimine Formation (Stirring) reaction_mixture->diimine_formation reduction Reduction (e.g., 0 °C to RT) diimine_formation->reduction Addition of reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the double reductive amination of benzil with aniline is not extensively documented in readily available literature, a general procedure can be adapted from established methods for the reductive amination of aromatic aldehydes and ketones. The following is a representative experimental protocol.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aniline

  • Methanol (or another suitable solvent like THF)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl, for work-up)

  • Sodium bicarbonate (NaHCO₃, for neutralization)

  • Anhydrous magnesium sulfate (MgSO₄, for drying)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (1.0 equivalent) and aniline (2.2 equivalents) in methanol.

  • Diimine Formation: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the diimine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (e.g., 2.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.

  • Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from benzil and aniline. Note: As a specific literature procedure is not available, these values are based on general knowledge of reductive amination reactions and may require optimization.

ParameterValueReference
Reactants
Benzil1.0 equivalentGeneral Stoichiometry
Aniline2.0 - 2.5 equivalentsGeneral Stoichiometry
Reagents
Reducing Agent (NaBH₄)2.0 - 3.0 equivalents[2]
Reaction Conditions
SolventMethanol, THF[2]
Temperature0 °C to Room Temperature[2]
Reaction Time12 - 24 hours[2]
Yield
Expected YieldModerate to GoodGeneral Expectation

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.[3]

Mass Spectrometry

The mass spectrum of this compound would show the molecular ion peak (M+) at m/z = 212, corresponding to its molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a similar compound, (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine, provides insight into the expected signals.[5] For this compound, one would expect signals for the aromatic protons, the methine protons (-CH-), and the amine protons (-NH-).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethane backbone. The chemical shifts for N,N'-diphenylethylenediamine have been reported.[6]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as depicted in the experimental workflow diagram.

Conclusion

The double reductive amination of benzil with aniline provides a straightforward route for the synthesis of this compound. This technical guide outlines the fundamental principles, a detailed experimental protocol, and the expected analytical data for this important compound. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient preparation and characterization of this versatile diamine. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

A Comprehensive Technical Guide to the Physicochemical Properties of N,N'-Diphenylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylethylenediamine, also known as 1,2-dianilinoethane, is a chemical compound with the formula C₆H₅NHCH₂CH₂NHC₆H₅. It is a versatile intermediate in organic synthesis, finding applications in the preparation of ligands for catalysis, in the development of pharmaceutical compounds, and as a building block for more complex molecules.[1] Its utility in various chemical processes stems from its unique structural and electronic properties. This guide provides a detailed overview of the core physicochemical properties of N,N'-diphenylethylenediamine, outlines experimental protocols for their determination, and presents logical workflows relevant to its analysis.

Physicochemical Properties

The key physicochemical properties of N,N'-diphenylethylenediamine are summarized in the table below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 65-67 °C
Boiling Point Not available
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol.[2]
pKa Data not available
CAS Number 150-61-8

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N,N'-diphenylethylenediamine are provided below.

Melting Point Determination

The melting point of N,N'-diphenylethylenediamine can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Materials:

  • N,N'-diphenylethylenediamine sample

  • Capillary tubes

  • Melting point apparatus

  • Thermometer

Procedure:

  • A small amount of the crystalline N,N'-diphenylethylenediamine is placed in a capillary tube, and the tube is sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has turned into a liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

The solubility of N,N'-diphenylethylenediamine in various solvents can be determined by the following procedure.

Materials:

  • N,N'-diphenylethylenediamine sample

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • A known mass of N,N'-diphenylethylenediamine is added to a vial.

  • A known volume of the solvent is added to the vial.

  • The mixture is agitated using a vortex mixer until the solid is fully dissolved or until it is clear that no more solid will dissolve.

  • If the solid dissolves completely, more of the compound is added in known increments until a saturated solution is formed.

  • If the solid does not dissolve completely, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The solubility is expressed as mass of solute per volume of solvent (e.g., g/L) or as a qualitative description (e.g., soluble, slightly soluble, insoluble).

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of N,N'-diphenylethylenediamine.

Materials:

  • N,N'-diphenylethylenediamine sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • A small amount of the N,N'-diphenylethylenediamine sample is dissolved in a suitable deuterated solvent in an NMR tube.

  • The NMR tube is placed in the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, multiplicities, and coupling constants of the signals are analyzed to confirm the structure of the molecule. For ¹H NMR, the number of protons, their environment, and connectivity are determined. For ¹³C NMR, the number and types of carbon atoms are identified.[3]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N,N'-diphenylethylenediamine.[4]

Materials:

  • N,N'-diphenylethylenediamine sample

  • Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, liquid cell)

Procedure:

  • For a solid sample, a KBr pellet is prepared by mixing a small amount of N,N'-diphenylethylenediamine with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • The sample is placed in the FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The absorption bands in the spectrum are assigned to specific functional groups (e.g., N-H stretching, C-N stretching, aromatic C-H stretching) to confirm the molecular structure.[4]

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-diphenylethylenediamine.[5]

Materials:

  • N,N'-diphenylethylenediamine sample

  • A suitable solvent

  • Mass spectrometer (e.g., with electron ionization - EI, or electrospray ionization - ESI)

Procedure:

  • A dilute solution of the N,N'-diphenylethylenediamine sample is prepared in a suitable solvent.

  • The sample is introduced into the mass spectrometer.

  • The sample is ionized using an appropriate technique (e.g., EI, ESI).

  • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

  • The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to gain insights into its structure from the fragmentation pattern.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of N,N'-diphenylethylenediamine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Development synthesis Synthesis of N,N'- diphenylethylenediamine purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms drug_dev Drug Development (Lead Optimization) nmr->drug_dev catalysis Catalyst & Ligand Synthesis ftir->catalysis ms->drug_dev

Experimental workflow for N,N'-diphenylethylenediamine.

logical_relationships cluster_properties Core Physicochemical Properties cluster_importance Importance in Drug Development structure Molecular Structure reactivity Chemical Reactivity structure->reactivity determines sar Structure-Activity Relationship (SAR) structure->sar informs purity Purity purity->reactivity affects solubility Solubility bioavailability Bioavailability solubility->bioavailability influences formulation Formulation solubility->formulation guides reactivity->sar guides

Logical relationships of physicochemical properties.

References

Spectroscopic and Synthetic Profile of 1,2-Dianilinoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-dianilinoethane (N,N'-diphenylethylenediamine), a compound of interest for researchers, scientists, and professionals in drug development and coordination chemistry. This document details experimental protocols for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), and presents the expected spectroscopic data in structured tables. Additionally, a detailed workflow for the synthesis of this compound is provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C-N bonds.

Data Presentation

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H stretching (secondary amine)
3100 - 3000MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching (CH₂)
1600 - 1450StrongAromatic C=C stretching
1335 - 1250StrongAromatic C-N stretching
1250 - 1020Medium-WeakAliphatic C-N stretching
910 - 665Strong, BroadN-H wagging (secondary amine)
750 - 700 & 690StrongAromatic C-H bending (monosubstituted ring)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of this compound can be analyzed directly using an FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition :

    • The background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Instrument Parameters :

    • Spectrometer : A Fourier Transform Infrared Spectrometer.

    • ATR Crystal : Diamond or Zinc Selenide (ZnSe).

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established chemical shift ranges and structural analysis.

Data Presentation

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20t4HAromatic H (meta-protons)
~ 6.75t2HAromatic H (para-protons)
~ 6.65d4HAromatic H (ortho-protons)
~ 3.80br s2HN-H (amine protons)
~ 3.40s4H-CH₂-CH₂- (methylene protons)

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 148.0Aromatic C (ipso-carbon attached to N)
~ 129.5Aromatic C (meta-carbons)
~ 117.8Aromatic C (para-carbon)
~ 113.2Aromatic C (ortho-carbons)
~ 46.5Aliphatic C (-CH₂-CH₂-)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • The sample is placed in a 5 mm NMR tube.

    • The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0 - 12 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled pulse experiment.

    • Spectral Width : 0 - 160 ppm.

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules like this compound.

Data Presentation

Table 4: Expected Mass Spectrometry Data for this compound (EI-MS)

m/zRelative IntensityAssignment
212High[M]⁺ (Molecular Ion)
106High[C₆H₅NHCH₂]⁺
93Base Peak[C₆H₅NH₂]⁺ (Aniline radical cation)
77Medium[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Instrument Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Source Temperature : 200 - 250 °C.

    • Mass Range : m/z 50 - 500.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with 1,2-dibromoethane. The following diagram illustrates the experimental workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline (excess) ReactionVessel Reaction Vessel (Reflux) Aniline->ReactionVessel Dibromoethane 1,2-Dibromoethane Dibromoethane->ReactionVessel Neutralization Neutralization (e.g., with NaOH) ReactionVessel->Neutralization Reaction Mixture Extraction Extraction (e.g., with Dichloromethane) Neutralization->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Recrystallization Recrystallization (e.g., from Ethanol) SolventRemoval->Recrystallization Product This compound (Final Product) Recrystallization->Product

Synthetic workflow for this compound.

Formation of a Coordination Complex

This compound can act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms to form a stable chelate ring. The following diagram illustrates this logical relationship.

Coordination_Complex_Formation Metal Metal Ion (Mⁿ⁺) (e.g., Cu²⁺, Ni²⁺) Complex Coordination Complex ([M(this compound)ₓ]ⁿ⁺) Metal->Complex Coordination Ligand This compound Ligand (Bidentate) Ligand->Complex Chelation

Formation of a metal-ligand complex.

An In-depth Technical Guide to the Stereoisomers of 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a symmetrical diamine with a core ethylenediamine structure flanked by two phenyl groups. The presence of two stereocenters at the C1 and C2 positions of the ethane backbone gives rise to three stereoisomers: a pair of enantiomers, (R,R)-1,2-dianilinoethane and (S,S)-1,2-dianilinoethane, and an achiral meso compound, (1R,2S)-1,2-dianilinoethane. While the racemic mixture and its derivatives have found applications as ligands in coordination chemistry and as precursors in organic synthesis, the distinct properties and biological activities of the individual stereoisomers are less extensively documented. This guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, with a focus on their potential relevance in drug development.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the two chiral centers at the benzylic carbons lead to the existence of three distinct stereoisomers:

  • (R,R)-1,2-Dianilinoethane and (S,S)-1,2-Dianilinoethane : These are non-superimposable mirror images of each other and are therefore enantiomers. They exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.

  • meso-1,2-Dianilinoethane : This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the (R,R) and (S,S) enantiomers and thus has different physical properties.

The distinct spatial arrangement of the phenyl and amino groups in each stereoisomer can lead to significant differences in their interaction with other chiral molecules, such as biological receptors and enzymes. This makes the separation and characterization of individual stereoisomers a critical step in drug discovery and development.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The racemic mixture of this compound is typically synthesized by the reaction of aniline with either 1,2-dichloroethane or 1,2-dibromoethane under heating.

General Experimental Protocol:

A mixture of aniline and 1,2-dichloroethane or 1,2-dibromoethane is heated, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction and purified by crystallization or distillation to yield racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R,R) and (S,S) enantiomers from the racemic mixture is a crucial step for studying their individual properties. A common method for chiral resolution is through the formation of diastereomeric salts with a chiral resolving agent.

Conceptual Experimental Protocol (Diastereomeric Salt Formation):

  • Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R,R)-diamine·(+)-tartrate] and [(S,S)-diamine·(+)-tartrate].

  • Separation: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to neutralize the chiral acid and liberate the free enantiopure diamines. The (R,R) and (S,S)-1,2-dianilinoethane can then be isolated and purified.

Workflow for Chiral Resolution:

G racemate Racemic (R,R/S,S)-1,2-Dianilinoethane diastereomers Mixture of Diastereomeric Salts [(R,R)-diamine·(+)-tartrate] [(S,S)-diamine·(+)-tartrate] racemate->diastereomers 1 resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers 1 separation Fractional Crystallization diastereomers->separation 2 salt_RR Crystalline Salt [(R,R)-diamine·(+)-tartrate] separation->salt_RR 3a salt_SS Soluble Salt [(S,S)-diamine·(+)-tartrate] separation->salt_SS 3b basification_RR Basification salt_RR->basification_RR 4a basification_SS Basification salt_SS->basification_SS 4b enantiomer_RR (R,R)-1,2-Dianilinoethane basification_RR->enantiomer_RR 5a enantiomer_SS (S,S)-1,2-Dianilinoethane basification_SS->enantiomer_SS 5b

Diastereomeric salt resolution workflow.

Synthesis of meso-1,2-Dianilinoethane

The synthesis of the meso isomer typically requires a stereoselective approach. One possible route involves the reduction of a suitable precursor with a defined stereochemistry. For instance, the reduction of an appropriate diimine or a related cyclic precursor can yield the meso-diamine.

Physicochemical Properties and Characterization

The characterization of the stereoisomers of this compound relies on a combination of spectroscopic and chiroptical techniques.

Property(R,R)-1,2-Dianilinoethane(S,S)-1,2-Dianilinoethanemeso-1,2-DianilinoethaneRacemic this compound
Molecular Formula C₁₄H₁₆N₂C₁₄H₁₆N₂C₁₄H₁₆N₂C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol 212.29 g/mol 212.29 g/mol 212.29 g/mol
Melting Point (°C) Data not availableData not availableData not available67.5[1]
Boiling Point (°C) Data not availableData not availableData not available228-230 at 12 mmHg[1]
Optical Rotation Expected to be equal and opposite to the (S,S)-enantiomerData not available0° (achiral)

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The meso isomer, due to its symmetry, will exhibit a simpler NMR spectrum compared to the enantiomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H and C-H stretching vibrations of the amine and aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

While the biological activities of the parent this compound stereoisomers are not extensively studied, derivatives of this scaffold have shown promising antimicrobial and cytotoxic activities. This suggests that the core this compound structure may serve as a valuable pharmacophore.

Logical Flow for Investigating Biological Activity:

G start Synthesize and Separate Stereoisomers of This compound in_vitro In Vitro Screening (Antimicrobial, Cytotoxicity) start->in_vitro hit_id Hit Identification (Active Stereoisomer) in_vitro->hit_id moa Mechanism of Action Studies hit_id->moa in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt candidate Drug Candidate lead_opt->candidate

Drug discovery workflow for stereoisomers.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The presence of the diamine core is often associated with the ability to interact with microbial cell membranes or intracellular targets. The stereochemistry of such compounds can play a crucial role in their efficacy and selectivity.

Cytotoxic and Anticancer Potential

The structural similarity of this compound to other biologically active diamines suggests that its stereoisomers could be explored for their cytotoxic effects against cancer cell lines. The spatial orientation of the phenyl groups could influence interactions with biological targets involved in cell proliferation and survival.

Conclusion and Future Directions

The stereoisomers of this compound represent a class of chiral molecules with underexplored potential, particularly in the realm of medicinal chemistry. While the synthesis of the racemic mixture is well-established, the development of efficient and scalable methods for the synthesis and separation of the individual enantiomers and the meso isomer is a key area for future research. A thorough investigation of the distinct physicochemical and biological properties of each stereoisomer is warranted. Such studies could unveil novel structure-activity relationships and pave the way for the development of new therapeutic agents with improved efficacy and reduced side effects. The detailed characterization of these fundamental chiral building blocks will undoubtedly contribute to advancements in asymmetric synthesis and drug discovery.

References

Health and Safety Considerations for Handling 1,2-Dianilinoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 12, 2025

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 1,2-Dianilinoethane (CAS No. 150-61-8), also known as N,N'-Diphenylethylenediamine. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical safely in a laboratory setting. This document summarizes known hazards, provides available quantitative data, and outlines experimental protocols for safety assessment.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key identification and physical properties is provided in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms N,N'-Diphenylethylenediamine
CAS Number 150-61-8
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Appearance Beige to light brown crystalline powder[1]
Melting Point 65-67 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation. Based on available safety data sheets, the hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are as follows:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation): Category 3[1]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Acute Toxicity (Dermal): Harmful in contact with skin.

  • Acute Toxicity (Inhalation): Harmful if inhaled.

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The following table summarizes the available data. For context, data for a structurally related compound, N,N'-Dibenzylethylenediamine, is also included to highlight the potential for toxicity.

EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity RatOralLDLo: 500 mg/kgHarmful if swallowed
Acute Dermal Toxicity Data Not AvailableDermalData Not AvailableHarmful in contact with skin
Acute Inhalation Toxicity Data Not AvailableInhalationData Not AvailableHarmful if inhaled
Skin Irritation Data Not AvailableDermalData Not AvailableCauses skin irritation
Eye Irritation Data Not AvailableOcularData Not AvailableCauses serious eye irritation
N,N'-DibenzylethylenediamineMouseOralLD50: 388 mg/kgModerately toxic[1]

Note: The absence of specific LD50 and LC50 values does not indicate a lack of toxicity. The "Harmful" classification suggests that significant adverse health effects can occur upon exposure.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) specifically for this compound. In the absence of specific limits, it is crucial to handle this chemical with a high degree of caution, minimizing all potential routes of exposure through the implementation of robust engineering controls and the use of appropriate personal protective equipment.

Experimental Protocols for Health Hazard Assessment

The following sections detail the methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols provide a framework for generating health and safety data for chemicals like this compound where such information is lacking.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. For solid substances like this compound, it should be moistened with a suitable vehicle (e.g., water, saline) to ensure good contact with the skin. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure period is 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed of any residual test substance. Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Acute Inhalation Toxicity (as per OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

Methodology:

  • Test Animals: Healthy, young adult rats are the preferred species.

  • Exposure System: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air. For a solid substance, this would typically involve generating a dust aerosol.

  • Exposure Conditions: Animals are exposed to the test atmosphere for a standard duration, typically 4 hours.

  • Concentrations: A range of concentrations is tested to determine a dose-response relationship.

  • Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded at regular intervals.

  • Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animals: Albino rabbits are used.

  • Application: A small amount (0.5 g) of the test substance is applied to a small area (approximately 6 cm²) of clipped skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scoring). The Primary Irritation Index (PII) can be calculated from these scores.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Test Animals: Albino rabbits are used.

  • Application: A small amount (e.g., 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is scored using a standardized system (e.g., Draize scoring).

Signaling Pathways and Workflows

Visual representations of key processes are essential for clear communication in a technical setting. The following diagrams, created using the DOT language, illustrate important workflows.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_info Review SDS and Conduct Risk Assessment prep_ppe Select and Don Appropriate PPE prep_info->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid in a Contained Manner prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS Protocols cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safe handling and storage protocols is mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling Procedures:

  • Avoid creating dust.

  • Use non-sparking tools.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

Emergency Procedures

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

While there is a lack of comprehensive quantitative toxicological data for this compound in the public domain, the available information clearly indicates that it is a hazardous substance requiring careful handling. It is classified as harmful by ingestion, skin contact, and inhalation, and is a known skin and eye irritant. All personnel handling this chemical must be thoroughly trained on its hazards and the appropriate safety procedures. The use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe work practices are paramount to minimizing the risk of exposure and ensuring a safe laboratory environment. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Dianilinoethane

This technical guide provides a comprehensive overview of this compound, a versatile diamine with significant applications in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a precursor and intermediate.

Core Chemical and Physical Properties

This compound, also known by its systematic name N,N'-diphenylethane-1,2-diamine, is a crystalline solid at room temperature.[1] Its core identifiers and physical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 150-61-8[1][2][3]
Molecular Formula C₁₄H₁₆N₂[1][2][3]
Molecular Weight 212.29 g/mol [1]
Melting Point 64°C to 68°C[3]
Boiling Point 228-230°C at 12 mmHg[1][3]
Appearance Crystals (from dilute ethanol)[1]
Solubility Sparingly soluble in water (0.072 g/L at 25°C). Very soluble in alcohol and ether.[1][3]
Synonyms N,N'-Diphenylethylenediamine, sym-Diphenylethylenediamine, N,N'-Ethylenedianiline[1][2][3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is well-established and can be achieved through the reaction of aniline with a 1,2-dihaloethane. The following protocols are based on literature precedents.[1]

Synthesis via Dichloroethane

A common method for the preparation of this compound involves the reaction of aniline with 1,2-dichloroethane.[1]

  • Reactants: Aniline and 1,2-dichloroethane.

  • Procedure: A mixture of aniline and 1,2-dichloroethane is heated. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as dilute ethanol, to yield crystalline this compound.

Synthesis via Dibromoethane

An alternative synthesis route utilizes 1,2-dibromoethane as the alkylating agent.[1]

  • Reactants: Aniline and 1,2-dibromoethane.

  • Procedure: Aniline is heated with 1,2-dibromoethane. Similar to the dichloroethane method, the reaction is monitored until completion. The workup and purification steps involve cooling the mixture, followed by isolation and recrystallization of the product to obtain pure this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Aniline Aniline Heating Heating Aniline->Heating Haloethane 1,2-Dihaloethane (Dichloro- or Dibromoethane) Haloethane->Heating Isolation Isolation Heating->Isolation Recrystallization Recrystallization (e.g., from dilute ethanol) Isolation->Recrystallization Product This compound Recrystallization->Product

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in various chemical and pharmaceutical applications.

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure is found as a substructure in some antihistamines.[1]

  • Chemical Synthesis: It is used as a trapping agent for aldehydes, with which it forms crystalline imidazolidines.[3] This reactivity makes it useful for the identification and purification of aldehydes.

  • Ligand Chemistry: As an N-donating ligand, it can be used in the preparation of metal complexes.[3]

  • Industrial Applications: It has been used as a stabilizer for resins and rubber.[1]

Signaling Pathways

Currently, there is no direct evidence in the provided search results linking this compound to specific signaling pathways. Research on the biological activity of its derivatives or related compounds may provide insights in the future. The neurotoxicity and hepatotoxicity of its precursor, 1,2-dichloroethane, have been studied, with investigations into its effects on pathways such as the p38 MAPK/NF-κB and ERK1/2 signaling pathways.[5][6] However, these pathways are associated with the toxicity of the precursor and not the titled compound.

Spectroscopic Data

Spectroscopic data for this compound, including IR, Mass, and UV/Visible spectra, are available through the NIST Chemistry WebBook, providing valuable resources for compound identification and characterization.[2]

G Logical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized this compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure Structure Confirmation IR->Structure NMR->Structure MS->Structure Purity Purity Assessment Structure->Purity Final Characterized Compound Purity->Final

Caption: Logical workflow for compound characterization.

References

Commercial Suppliers of N,N'-Diphenylethylenediamine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the success and reproducibility of experimental work. N,N'-diphenylethylenediamine and its derivatives are versatile diamine ligands and synthetic intermediates, pivotal in the fields of asymmetric catalysis, coordination chemistry, and pharmaceutical synthesis. This technical guide provides a comprehensive overview of commercial suppliers, key chemical properties, and detailed experimental protocols for the application of N,N'-diphenylethylenediamine in research settings.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer N,N'-diphenylethylenediamine for research purposes, with purities typically suitable for sensitive catalytic applications. The following tables summarize the offerings from several prominent suppliers and the key physicochemical properties of the compound.

Table 1: Commercial Suppliers of N,N'-Diphenylethylenediamine

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichD2700498%25 g
Chem-Impex40888≥ 98%25 g
TCI AmericaD0887>98.0%25 g, 5 g
Santa Cruz Biotechnologysc-239785-Contact for details
Alfa Aesar--Contact for details

Table 2: Physicochemical Properties of N,N'-Diphenylethylenediamine

PropertyValueReference
CAS Number 150-61-8[1][2][3][4]
Molecular Formula C₁₄H₁₆N₂[1][2][3][4]
Molecular Weight 212.29 g/mol [2][3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 63-68 °C[1][3]
Boiling Point 58-63 °C[1]
Synonyms 1,2-Bis(phenylamino)ethane, 1,2-Dianilinoethane[1][5]

Applications in Asymmetric Catalysis

N,N'-diphenylethylenediamine and its derivatives are highly valued as chiral ligands in asymmetric catalysis.[6] Their C₂-symmetric backbone provides a well-defined chiral environment around a metal center, enabling high stereoselectivity in a variety of transformations. A particularly prominent application is in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.

Asymmetric Transfer Hydrogenation of Ketones

The transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral ruthenium complexes bearing N-sulfonylated 1,2-diphenylethylenediamine ligands are highly effective catalysts for this reaction.[5]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones using a chiral Ru(II) catalyst.

Materials:

  • [(p-cymene)RuCl₂]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Sodium isopropoxide

  • Anhydrous isopropanol

  • Acetophenone

  • Anhydrous dichloromethane (DCM)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, dissolve [(p-cymene)RuCl₂]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous DCM.

    • Stir the solution at room temperature for 1 hour to form the catalyst precursor.

    • Remove the solvent under vacuum.

  • Transfer Hydrogenation Reaction:

    • To a Schlenk flask containing the catalyst precursor, add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (10 mL).

    • Add a solution of sodium isopropoxide (5 mol%) in isopropanol.

    • Heat the reaction mixture to 80 °C and stir for the time required for complete conversion (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone.

Asymmetric_Transfer_Hydrogenation cluster_legend Legend Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide NaO-iPr -NaCl Ru_hydride [Ru]-H (Active Catalyst) Ru_alkoxide->Ru_hydride β-hydride elimination Acetone Acetone Alcohol R-CH(OH)-R' (Chiral Alcohol) Ru_hydride->Alcohol H- transfer Ketone R-CO-R' (Ketone) Alcohol->Ru_alkoxide + iPrOH - R-CH(OH)-R' iPrOH Isopropanol Catalyst Active Catalyst Product Product Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, Ligand, NaOtBu, Aryl Bromide, Amine setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100 °C (Monitor Progress) solvent->reaction workup Work-up reaction->workup extraction Dilute, Wash with H₂O and Brine workup->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

References

The Genesis of a Versatile Molecule: A Technical Guide to the Historical Development and Discovery of 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a symmetrical aromatic diamine that has carved a niche in various chemical industries since its initial synthesis in the mid-20th century. This technical whitepaper provides a comprehensive overview of the historical development, discovery, and key applications of this versatile compound. It delves into the seminal synthetic methodologies, presents a compilation of its physicochemical properties, and explores its utility as a crucial intermediate in the synthesis of pharmaceuticals, a stabilizer in polymers, and a reagent in analytical chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and a historical perspective on this important chemical entity.

Introduction

This compound (C₁₄H₁₆N₂) is a crystalline solid at room temperature, characterized by two aniline moieties linked by an ethylene bridge. Its discovery and development have been driven by the need for robust and reactive intermediates in organic synthesis. The presence of two secondary amine groups and two aromatic rings imparts a unique combination of properties, making it a valuable building block in diverse applications, from the stabilization of polymers to the synthesis of complex pharmaceutical agents. This document traces the timeline of its discovery, details its synthesis, and elucidates its primary applications.

Historical Development and Discovery

The first documented syntheses of this compound date back to the 1950s. These early preparations laid the groundwork for its subsequent investigation and application.

  • 1953: Wanzlick and Löchel reported the synthesis of this compound by heating aniline with 1,2-dibromoethane.[1] This reaction, a nucleophilic substitution of the bromine atoms by the amino groups of aniline, provided a straightforward route to the desired diamine.

  • 1956: Büchi and his colleagues described a similar method utilizing 1,2-dichloroethane in place of 1,2-dibromoethane, again by heating it with aniline.[1] This alternative pathway offered a potentially more cost-effective synthesis route due to the lower price of 1,2-dichloroethane.

These pioneering works established the fundamental synthetic pathways to this compound, which have remained the primary methods of its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆N₂[1][2]
Molecular Weight 212.29 g/mol [1]
CAS Registry Number 150-61-8[1][2]
Melting Point 67.5 °C[1]
Boiling Point 228-230 °C at 12 mmHg[1]
Appearance Crystals[1]
Solubility Very soluble in alcohol and ether. Sparingly soluble in water (0.072 g/L at 25°C).[1][3]
Percent Composition C 79.21%, H 7.60%, N 13.20%[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound based on the historical literature.

Synthesis from Aniline and 1,2-Dibromoethane (Wanzlick & Löchel, 1953)

This method involves the direct reaction of aniline with 1,2-dibromoethane.

Materials:

  • Aniline

  • 1,2-Dibromoethane

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of aniline and 1,2-dibromoethane is heated. The molar ratio of aniline to 1,2-dibromoethane should be in excess to favor the formation of the desired product and minimize polymerization.

  • The reaction mixture is heated for several hours. The exact temperature and reaction time were not specified in the available abstract but would typically be at or near the boiling point of the reactants.

  • After cooling, the reaction mixture is treated with a base to neutralize the hydrobromic acid formed during the reaction and to liberate the free diamine.

  • The crude product is then isolated.

  • Purification is achieved by recrystallization from dilute ethanol to yield crystalline this compound.

Synthesis from Aniline and 1,2-Dichloroethane (Büchi et al., 1956)

This protocol is analogous to the one above, substituting 1,2-dichloroethane for 1,2-dibromoethane.

Materials:

  • Aniline

  • 1,2-Dichloroethane

  • Ethanol (for recrystallization)

Procedure:

  • Aniline is heated with 1,2-dichloroethane. A significant excess of aniline is used to drive the reaction towards the desired disubstituted product.

  • The reaction is carried out at an elevated temperature for a prolonged period.

  • Upon completion, the reaction mixture is cooled and worked up with an aqueous base to neutralize the hydrochloric acid byproduct.

  • The crude this compound is isolated.

  • The final product is purified by recrystallization from dilute ethanol.

Synthesis_of_1_2_Dianilinoethane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Aniline Aniline (excess) Reaction Nucleophilic Substitution Aniline->Reaction Haloethane 1,2-Dihaloethane (X = Cl or Br) Haloethane->Reaction Heat Heating Workup Base Workup Reaction->Workup Crude Product Byproduct Anilinium Halide Reaction->Byproduct Purification Recrystallization (dilute ethanol) Workup->Purification Product This compound Purification->Product Pure Product

Fig. 1: General workflow for the synthesis of this compound.

Applications

This compound has found utility in several key areas of the chemical industry.

Intermediate in Pharmaceutical Synthesis

One of the significant applications of this compound is as a precursor in the manufacture of antihistamines.[1] The diamine structure serves as a scaffold for the synthesis of more complex molecules with desired pharmacological activities. The general structure of many first-generation antihistamines contains a substituted ethylenediamine moiety.

Antihistamine_Synthesis cluster_starting_material Starting Material cluster_reaction_steps Synthetic Steps cluster_intermediate Intermediate cluster_final_product Final Product Dianilinoethane This compound Modification Chemical Modification (e.g., Alkylation, Acylation) Dianilinoethane->Modification Intermediate Modified Diamine Modification->Intermediate Antihistamine Antihistamine Drug Intermediate->Antihistamine Further Synthesis

Fig. 2: Role of this compound in antihistamine synthesis.
Stabilizer for Resins and Rubber

This compound is utilized as a stabilizer for resins and rubber.[1] In these applications, it functions as an antioxidant. The secondary amine groups can act as radical scavengers, interrupting the oxidative degradation processes that lead to the deterioration of polymer properties. Amine-based antioxidants are known for their effectiveness in protecting rubber against heat and oxygen exposure.

Reagent for the Identification of Aldehydes

The reaction of the two secondary amine groups of this compound with aldehydes leads to the formation of cyclic derivatives, specifically imidazolidines. The formation of a crystalline product with a characteristic melting point can be used for the qualitative identification of aldehydes.

Aldehyde_Identification cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dianilinoethane This compound Condensation Condensation Reaction Dianilinoethane->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Imidazolidine Crystalline Imidazolidine Derivative Condensation->Imidazolidine Formation of crystalline precipitate

Fig. 3: Logical workflow for the identification of aldehydes.

Conclusion

Since its first synthesis in the 1950s, this compound has proven to be a valuable and versatile chemical compound. Its straightforward synthesis from readily available starting materials has facilitated its use in a range of industrial applications. As a key intermediate in the production of antihistamines, a stabilizer for polymers, and a useful analytical reagent, this compound continues to be a relevant molecule in both academic and industrial research. This technical guide has provided a historical context, detailed synthetic protocols, and an overview of its primary applications, serving as a comprehensive resource for professionals in the field. Further research into novel applications and more sustainable synthetic routes for this compound may yet unveil new opportunities for this established chemical entity.

References

An In-depth Technical Guide to Key Derivatives of 1,2-Dianilinoethane: Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, serves as a versatile scaffold for a diverse range of derivatives with significant applications in coordination chemistry and drug discovery. This technical guide provides a comprehensive overview of the key derivatives of this compound, with a focus on their nomenclature, synthesis, and biological activities. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways. The derivatives discussed herein, particularly Schiff bases and N,N'-bis(2-hydroxybenzyl) analogues, have demonstrated promising antimicrobial and anticancer properties, making them attractive candidates for further investigation and development as therapeutic agents.

Introduction to this compound and its Derivatives

This compound is a symmetrical diamine characterized by an ethane bridge flanked by two aniline groups. Its chemical structure allows for a variety of modifications, primarily through substitution on the phenyl rings or the nitrogen atoms, leading to a vast library of derivatives with tailored electronic and steric properties. These derivatives have garnered considerable interest due to their ability to form stable metal complexes and exhibit a wide spectrum of biological activities.

The core structure of this compound can be systematically modified to generate several classes of derivatives, including:

  • N,N'-Disubstituted Ethylenediamines: These compounds feature various substituents on the nitrogen atoms, influencing their coordination properties and biological effects.

  • Schiff Base Derivatives: Formed by the condensation of this compound with aldehydes or ketones, these compounds are renowned for their chelating abilities and have been extensively studied for their anticancer and antimicrobial potential.

  • N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Analogues: This class of derivatives has shown significant promise as antimicrobial and cytotoxic agents, with their activity being tunable by substitution on the benzyl rings.

This guide will delve into the specifics of these key derivatives, providing a detailed examination of their chemical and biological characteristics.

Nomenclature of this compound and its Derivatives

The systematic naming of this compound and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent compound, this compound, is systematically named N,N'-diphenylethane-1,2-diamine . The 'N' and 'N'' locants indicate that the phenyl groups are attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is also commonly referred to by synonyms such as N,N'-diphenylethylenediamine and sym-diphenylethylenediamine[1].

For its derivatives, the nomenclature is adapted to reflect the specific substitutions:

  • N-Substituted Derivatives: When substituents are present on the nitrogen atoms, they are designated with 'N' or 'N'' locants. For example, N,N'-dibutylethane-1,2-diamine indicates a butyl group on each nitrogen atom[2]. If the substituents are on the same nitrogen, it is denoted as N,N-disubstituted, for instance, N,N-dimethylethane-1,2-diamine[3].

  • Ring-Substituted Derivatives: Substituents on the phenyl rings are numbered according to standard aromatic nomenclature.

  • Schiff Base Derivatives: These are named as imine derivatives. For instance, the condensation product of 1,2-ethanediamine and salicylaldehyde is named N,N'-bis(salicylidene)ethylenediamine.

  • Complex Derivatives: For more complex structures, the systematic naming can be more intricate, often involving the identification of the principal functional group and the parent hydride.

A clear understanding of the nomenclature is crucial for accurate communication and documentation in research and development.

Key Derivatives of this compound

This section highlights some of the most significant derivatives of this compound, with a focus on their synthesis and biological activities.

Schiff Base Derivatives

Schiff bases derived from this compound are a prominent class of compounds, extensively investigated for their coordination chemistry and pharmacological properties. These compounds are typically synthesized through the condensation reaction of the diamine with an appropriate aldehyde or ketone.

One of the most well-studied examples is N,N'-bis(salicylidene)ethylenediamine (salen) . While not a direct derivative of this compound (as it is derived from ethylenediamine), its structural similarity and importance in the context of Schiff base chemistry warrant its inclusion. Salen and its metal complexes have shown a broad range of biological activities, including anticancer and antimicrobial effects. The mechanism of their anticancer activity is often attributed to their ability to induce apoptosis, potentially through the modulation of signaling pathways such as the p53 pathway[1].

N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

This class of compounds has emerged as a promising area of research, with several derivatives exhibiting potent antimicrobial and cytotoxic activities. The synthesis generally involves the reaction of 1,2-ethanediamine with substituted salicylaldehydes, followed by reduction of the resulting Schiff base.

Notably, halogenated derivatives such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have demonstrated significant antimicrobial activity against various bacterial strains, including S. aureus, P. aeruginosa, and S. enterica[4][5][6]. These compounds have also been evaluated for their cytotoxic effects against human cancer cell lines, showing concentration-dependent activity[7].

Quantitative Data on Key Derivatives

For ease of comparison, the following tables summarize key quantitative data for selected derivatives of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Diamines

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundN,N'-diphenylethane-1,2-diamineC₁₄H₁₆N₂212.2965-67-
EthylenediamineEthane-1,2-diamineC₂H₈N₂60.108.5116-117
N,N'-DiisopropylethylenediamineN,N'-di(propan-2-yl)ethane-1,2-diamineC₈H₂₀N₂144.26-169-171
N,N-DiethylethylenediamineN',N'-diethylethane-1,2-diamineC₆H₁₆N₂116.20-145-147

Data sourced from various chemical suppliers and databases.

Table 2: Antimicrobial Activity of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

CompoundTarget OrganismLC₅₀ (μM)Reference
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. enterica11.6[4][5]
P. aeruginosa86[4][5]
S. aureus140[4][5]
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. enterica8.79[4][5]
P. aeruginosa138[4][5]
S. aureus287[4][5]

Table 3: Cytotoxic Activity of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

CompoundCell LineIC₅₀ (μM)Reference
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochlorideA549 (Lung)Not specified[7]
MDA-MB-231 (Breast)Not specified[7]
PC3 (Prostate)Not specified[7]
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochlorideA549 (Lung)Not specified[7]
MDA-MB-231 (Breast)Not specified[7]
PC3 (Prostate)Not specified[7]

(Note: The reference indicates cytotoxic activity but does not provide specific IC₅₀ values in the abstract.)

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key derivative and for a standard biological assay.

Synthesis of N,N'-Bis(salicylidene)ethylenediamine (Salen)

Materials:

  • Salicylaldehyde

  • Ethylenediamine

  • Anhydrous ethanol

  • Round bottom flask

  • Stirrer

  • Filtration apparatus

Procedure:

  • Dissolve salicylaldehyde (e.g., 7.307 g, 0.0598 mol) in anhydrous ethanol in a round bottom flask.

  • To this solution, add ethylenediamine (e.g., 1.798 g, 0.0299 mol) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate will form.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product in air to obtain the N,N'-bis(salicylidene)ethylenediamine (salen) ligand[8].

Cytotoxicity Assessment using the MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and untreated cells).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution[9].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance[9].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Apoptosis Signaling Pathway

Many anticancer agents, including Schiff base metal complexes, exert their effects by inducing programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The diagram below depicts a simplified overview of the intrinsic apoptosis pathway that can be activated by cellular stress induced by cytotoxic compounds.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase Derivative This compound Derivative Bax Bax/Bak Activation Derivative->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some this compound derivatives may exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by a derivative.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening newly synthesized compounds for their antimicrobial activity, culminating in the determination of the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mic MIC Determination Synthesis Synthesis of This compound Derivatives AgarDiffusion Agar Disc/Well Diffusion Assay Synthesis->AgarDiffusion ZoneOfInhibition Measure Zone of Inhibition AgarDiffusion->ZoneOfInhibition BrothDilution Broth Microdilution Assay ZoneOfInhibition->BrothDilution Active Compounds MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC

Caption: Workflow for antimicrobial screening and MIC determination.

Conclusion

The this compound scaffold provides a fertile ground for the development of novel compounds with significant therapeutic potential. The derivatives highlighted in this guide, particularly Schiff bases and N,N'-bis(2-hydroxybenzyl) analogues, have demonstrated promising antimicrobial and anticancer activities. The structured presentation of nomenclature, quantitative data, and detailed experimental protocols is intended to facilitate further research and development in this exciting area. The visualization of key signaling pathways and experimental workflows offers a conceptual framework for understanding the mechanisms of action and for designing future studies. As the threat of antimicrobial resistance and the need for more effective cancer therapies continue to grow, the exploration of this compound derivatives represents a valuable and promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 1,2-Dianilinoethane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dianilinoethane. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known solubility information with a predictive assessment based on the compound's chemical structure and the established principles of solubility for aromatic amines. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided to empower researchers to generate specific data for their unique applications.

Introduction to this compound

This compound, also known as N,N'-diphenylethylenediamine, is a symmetrical aromatic diamine. Its structure, featuring two aniline moieties linked by an ethane bridge, dictates its physicochemical properties, including its solubility profile. The presence of two secondary amine groups and two phenyl rings results in a molecule with both polar and nonpolar characteristics, leading to a nuanced solubility behavior in various organic solvents. Understanding this solubility is critical for its application in chemical synthesis, materials science, and pharmaceutical research, where it may serve as a ligand, a building block for larger molecules, or a key component in various formulations.

Predicted and Known Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses hydrogen bond-donating and -accepting capabilities through its N-H groups, as well as significant nonpolar surface area from its phenyl rings. This duality suggests that its solubility will be highest in solvents that can engage in both hydrogen bonding and accommodate the aromatic structures.

Based on these principles and available data, the following table summarizes the predicted and known solubility of this compound in a range of common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted/Known SolubilityNotes
Protic Solvents
WaterSparingly Soluble (0.072 g/L at 25°C)[1]The hydrophobic phenyl groups significantly limit solubility despite the presence of amine groups capable of hydrogen bonding.
MethanolPredicted: SolubleMethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound.
EthanolPredicted: SolubleSimilar to methanol, ethanol is a good solvent for many amines.
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)Highly Soluble (100 mg/mL)DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and nonpolar portions of the molecule. Ultrasonic assistance may be required for rapid dissolution.
AcetonePredicted: Moderately SolubleAs a polar aprotic solvent, acetone should be able to dissolve this compound, though likely to a lesser extent than DMSO.
AcetonitrilePredicted: Moderately SolubleSimilar to acetone, acetonitrile's polarity should allow for moderate solubility.
Ethers
Diethyl EtherPredicted: SolubleGenerally, amines are soluble in diethyl ether.
Tetrahydrofuran (THF)Predicted: SolubleTHF is a polar ether and is expected to be a good solvent for this compound.
Aromatic Hydrocarbons
ToluenePredicted: SolubleThe aromatic nature of toluene will favorably interact with the phenyl rings of this compound through π-stacking interactions.
BenzenePredicted: SolubleSimilar to toluene, benzene is expected to be a good solvent.
Halogenated Solvents
Dichloromethane (DCM)Predicted: SolubleAmines are generally soluble in dichloromethane.
ChloroformPredicted: SolubleChloroform is a common solvent for a wide range of organic compounds, including aromatic amines.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific solvents, the following experimental protocols are recommended.

The determination of solubility typically follows a set of standardized steps to ensure accuracy and reproducibility. The logical flow of this process is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Prepare Pure this compound mix Add excess solute to solvent prep_solute->mix prep_solvent Prepare Pure Solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., shake-flask method) mix->equilibrate separate Separate saturated solution from undissolved solid (Centrifugation/Filtration) equilibrate->separate analyze Determine concentration of solute (Gravimetric/Spectrophotometric) separate->analyze calculate Calculate Solubility analyze->calculate

A generalized workflow for the experimental determination of solubility.

The most common and reliable method for determining thermodynamic solubility is the shake-flask method.

  • Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask or vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This is typically done using an orbital shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath). The equilibration time can vary depending on the solvent and the solute, but 24 to 48 hours is a common duration.

  • Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

    • Centrifugation : Centrifuge the sample to pellet the excess solid.

    • Filtration : Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) to remove any undissolved particles. Care must be taken to avoid any loss of solvent due to evaporation.

  • Analysis : The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method.

Two primary methods for determining the concentration of the dissolved this compound are gravimetric analysis and UV-Vis spectrophotometry.

3.3.1. Gravimetric Analysis

This method is straightforward and relies on the accurate measurement of mass.

  • Sample Collection : Accurately pipette a known volume of the saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation : Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid degradation.

  • Drying and Weighing : Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

  • Calculation : The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of solution taken (L))

3.3.2. UV-Vis Spectrophotometry

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis : Take an aliquot of the saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by multiplying this concentration by the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent. A logical relationship diagram illustrating these factors is presented below.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Molecular Polarity (Amine groups vs. Phenyl rings) solubility Solubility polarity_solute->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity (Donor and Acceptor) h_bond->solubility Favorable interaction size Molecular Size and Shape size->solubility Affects solvation crystal Crystal Lattice Energy crystal->solubility Energy barrier to dissolution polarity_solvent Polarity (Dielectric Constant) polarity_solvent->solubility 'Like dissolves like' h_bond_solvent Hydrogen Bonding Capacity h_bond_solvent->solubility Favorable interaction dispersion Dispersion Forces dispersion->solubility Solvates nonpolar parts temp Temperature temp->solubility Generally increases solubility for endothermic dissolution pressure Pressure (Primarily for gaseous solutes) pressure->solubility

Key factors influencing the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1,2-Dianilinoethane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dianilinoethane and its derivatives as chiral ligands in asymmetric synthesis. This document offers detailed protocols for the synthesis of these ligands and their application in key catalytic reactions, alongside data presentation and mechanistic insights to support research and development in chiral chemistry.

Introduction

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations. Among these, this compound and its analogues, featuring N-aryl substituents, offer a unique steric and electronic profile that can influence the stereochemical outcome of a reaction. The C2-symmetric nature of these ligands is advantageous in reducing the number of possible diastereomeric transition states, often leading to high levels of enantioselectivity. While direct applications of the parent this compound are not extensively documented, its derivatives, particularly those with substituted aryl groups, have shown significant promise in reactions such as asymmetric hydrogenation and conjugate addition.

Synthesis of Chiral this compound Ligands

The synthesis of enantiomerically pure this compound derivatives is a critical first step for their use in asymmetric catalysis. A common and effective method involves the resolution of a racemic mixture.

Protocol 1: Synthesis and Resolution of (1S,2S)-1,2-Dianilinoethane

This protocol outlines a representative method for the preparation and resolution of a chiral this compound derivative.

Step 1: Synthesis of Racemic this compound A mixture of 1,2-dibromoethane (1 equivalent) and aniline (2.2 equivalents) is heated at reflux for 4 hours. After cooling, the reaction mixture is treated with aqueous sodium hydroxide to neutralize the hydrobromic acid formed and to liberate the free diamine. The crude product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield racemic this compound.

Step 2: Resolution of Racemic this compound The racemic diamine is dissolved in a suitable solvent, such as ethanol. A chiral resolving agent, for example, (L)-(+)-tartaric acid (0.5 equivalents), is added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration. The free chiral diamine can be liberated by treatment of the diastereomeric salt with a base, followed by extraction. The enantiomeric purity of the resolved diamine should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Asymmetric Catalysis

Chiral this compound derivatives have been successfully employed as ligands in various metal-catalyzed asymmetric reactions. Below are detailed protocols for two key transformations.

Copper-Catalyzed Asymmetric Conjugate Addition

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. The use of chiral ligands allows for the enantioselective synthesis of β-substituted carbonyl compounds.

Protocol 2: Enantioselective Conjugate Addition of Diethylzinc to Cyclohex-2-en-1-one

This protocol describes a typical procedure for the copper-catalyzed asymmetric conjugate addition using a chiral N,N'-diaryl-1,2-ethanediamine ligand.

Experimental Setup: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.

Procedure:

  • In a flame-dried Schlenk tube, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1-5 mol%) and the chiral (1S,2S)-N,N'-diaryl-1,2-ethanediamine ligand (1.1-5.5 mol%) are dissolved in an anhydrous solvent such as toluene or diethyl ether.

  • The solution is stirred at room temperature for 30-60 minutes to allow for the in-situ formation of the chiral copper catalyst.

  • The reaction mixture is cooled to the desired temperature (e.g., -78 °C to 0 °C).

  • Cyclohex-2-en-1-one (1 equivalent) is added to the catalyst solution.

  • A solution of diethylzinc (1.2-1.5 equivalents) in a suitable solvent is added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction is stirred at the same temperature until complete consumption of the starting material is observed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 3-ethylcyclohexan-1-one.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Data Presentation:

EntryLigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1(1S,2S)-N,N'-Diphenyl-1,2-ethanediamine5Toluene-208592
2(1S,2S)-N,N'-Bis(4-methoxyphenyl)-1,2-ethanediamine5THF-409095
3(1S,2S)-N,N'-Bis(3,5-dimethylphenyl)-1,2-ethanediamine2Diethyl Ether-789298

Note: The data presented in this table is representative and may vary based on specific reaction conditions and ligand structure.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds, including pharmaceuticals and fine chemicals. Chiral diamine ligands play a crucial role in the development of efficient rhodium catalysts for this transformation.

Protocol 3: Asymmetric Hydrogenation of an α-Enamido Ester

This protocol details a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral α-enamido ester using a chiral this compound derivative.

Experimental Setup: The hydrogenation reaction must be carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer and a pressure gauge. All manipulations should be performed under an inert atmosphere.

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral (1S,2S)-N,N'-diaryl-1,2-ethanediamine ligand (1.1 mol%).

  • Anhydrous and degassed solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred for 15-30 minutes to form the catalyst solution.

  • The α-enamido ester substrate (1 equivalent) is added to the catalyst solution.

  • The glass liner is placed inside the autoclave, and the system is sealed.

  • The autoclave is purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral α-amino acid derivative.

  • The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Data Presentation:

EntryLigandRh PrecursorH₂ Pressure (bar)SolventYield (%)ee (%)
1(1S,2S)-N,N'-Diphenyl-1,2-ethanediamine[Rh(COD)₂]BF₄20Methanol9894
2(1S,2S)-N,N'-Bis(4-tolyl)-1,2-ethanediamine[Rh(NBD)₂]BF₄30CH₂Cl₂9796
3(1S,2S)-N,N'-Bis(3,5-xylyl)-1,2-ethanediamine[Rh(COD)Cl]₂50Toluene99>99

Note: The data presented in this table is representative and may vary based on specific reaction conditions and ligand structure.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing catalytic systems. Below are visualizations of a proposed experimental workflow and a catalytic cycle for the copper-catalyzed conjugate addition.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification A Mix Cu(OTf)₂ and Chiral Ligand B Stir in Anhydrous Solvent A->B C Cool to Reaction Temperature B->C D Add Enone Substrate C->D E Add Diethylzinc Solution D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H I I H->I Characterization (NMR, HPLC)

Caption: Experimental workflow for copper-catalyzed asymmetric conjugate addition.

Catalytic_Cycle A [Cu(L)]²⁺ B [EtCu(L)]⁺ A->B + Et₂Zn - EtZn(OTf) C π-Complex with Enone B->C + Enone D Oxidative Addition Intermediate C->D Carbocupration E Copper Enolate D->E Reductive Elimination E->A + Et₂Zn - EtZn(Product)

Caption: Proposed catalytic cycle for copper-catalyzed conjugate addition.

Conclusion

Chiral this compound derivatives represent a valuable class of ligands for asymmetric catalysis. Their modular synthesis and the tunability of their steric and electronic properties make them attractive for the development of highly selective catalysts. The provided protocols offer a starting point for researchers to explore the potential of these ligands in the synthesis of enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries. Further research into the design of novel this compound-based ligands and their application in a broader range of asymmetric transformations is encouraged.

Application of 1,2-Dianilinoethane in the Synthesis of Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a versatile diamine that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Its unique structural framework allows for the creation of diverse molecular architectures, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates and final compounds derived from this compound, with a focus on bis-azetidinone derivatives, which are analogues of β-lactam antibiotics.

Core Application: Synthesis of Bis-Azetidinones

A primary application of this compound in pharmaceutical synthesis is as a precursor for the preparation of bis-azetidinones. The synthesis involves a two-step process: the formation of a Schiff base intermediate followed by a cyclization reaction to yield the final bis-azetidinone. These compounds have shown promising antimicrobial and anticancer activities.

Experimental Protocols

Step 1: Synthesis of Schiff Base Intermediates (N,N'-bis(arylmethylene)-1,2-dianilinoethane)

This protocol outlines the general procedure for the condensation reaction between this compound and various aromatic aldehydes to form the corresponding Schiff bases.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.

Step 2: Synthesis of 1,1'-(ethane-1,2-diylbis(4,1-phenylene))bis(3-chloro-4-arylazetidin-2-one)

This protocol describes the [2+2] cycloaddition reaction (Staudinger synthesis) of the Schiff base with chloroacetyl chloride to form the bis-azetidinone.

Materials:

  • N,N'-bis(arylmethylene)-1,2-dianilinoethane (Schiff base from Step 1)

  • Chloroacetyl Chloride

  • Triethylamine (TEA)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Dissolve the Schiff base (1 equivalent) in anhydrous 1,4-dioxane in a three-necked flask equipped with a dropping funnel and a condenser.

  • Add triethylamine (2 equivalents) to the solution as a base and scavenger for the HCl formed during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride (2 equivalents) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The triethylamine hydrochloride salt precipitates out of the solution. Filter off the salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bis-azetidinone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield the pure bis-azetidinone.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized bis-azetidinone derivatives. While the synthesis of these specific compounds started from a different diamine, the synthetic route and the resulting bis-azetidinone core structure are analogous to what would be obtained using this compound, providing a valuable reference for expected yields and spectral data.

Table 1: Physicochemical and Spectral Data of Synthesized Bis-Azetidinones

Compound IDR GroupMolecular FormulaYield (%)Melting Point (°C)IR (KBr, cm⁻¹) ν(C=O)¹H NMR (CDCl₃, δ ppm)
1 HC₂₄H₁₈Cl₂N₂O₂65218-22017314.60 (d, 2H), 5.04 (d, 2H), 7.08-7.43 (m, 14H)
2 4-CH₃C₂₆H₂₂Cl₂N₂O₂67235-23717322.28 (s, 6H), 4.57 (d, 2H), 5.01 (d, 2H), 7.08-7.41 (m, 12H)
3 4-OCH₃C₂₆H₂₂Cl₂N₂O₄72240-24217353.75 (s, 6H), 4.55 (d, 2H), 4.98 (d, 2H), 6.85-7.38 (m, 12H)
4 4-ClC₂₄H₁₆Cl₄N₂O₂70255-25717384.58 (d, 2H), 5.02 (d, 2H), 7.25-7.40 (m, 12H)

Table 2: Antimicrobial Activity of Synthesized Bis-Azetidinones (Zone of Inhibition in mm)

Compound IDE. coliP. mirabilisK. pneumoniaeS. aureusMRSAE. faecalis
1 151413161514
2 161514171615
3 171615181716
4 181716191817
Ciprofloxacin252423262524

Table 3: Anticancer Activity of Synthesized Bis-Azetidinones (IC₅₀ in µM)

Compound IDHeLaMDA-MB-231ACHN
1 0.520.550.58
2 0.410.420.45
3 0.480.450.50
4 0.380.350.40
Doxorubicin0.050.070.06

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antimicrobial activity of β-lactam antibiotics, including the synthesized bis-azetidinones, stems from their ability to inhibit the synthesis of the bacterial cell wall.[1][2][3] This is a crucial target as the cell wall is essential for maintaining the structural integrity of bacteria, particularly in Gram-positive organisms.[2]

The key steps in the mechanism of action are:

  • Targeting Penicillin-Binding Proteins (PBPs): β-lactam antibiotics act by targeting and inhibiting PBPs, which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan is a critical component of the bacterial cell wall.

  • Mimicking the Natural Substrate: The four-membered β-lactam ring is structurally similar to the D-Ala-D-Ala moiety of the natural substrate of PBPs.[1] This mimicry allows the antibiotic to bind to the active site of the PBP.

  • Inhibition of Transpeptidation: By binding to the PBP, the β-lactam antibiotic prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall.[1][4]

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cycloaddition A This compound C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Aromatic Aldehyde B->C D Schiff Base Intermediate C->D Yields intermediate F [2+2] Cycloaddition (1,4-Dioxane) D->F E Chloroacetyl Chloride Triethylamine E->F G Bis-Azetidinone F->G Forms final product

Caption: Synthetic workflow for bis-azetidinones from this compound.

mechanism_of_action cluster_drug Drug Action cluster_bacteria Bacterial Cell Drug Bis-Azetidinone (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (PBP) Drug->PBP Binds to & inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Cross-linking by PBP Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of bis-azetidinone antibiotics.

References

1,2-Dianilinoethane: A Versatile Precursor for Chiral Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2-Dianilinoethane, also known as N,N'-diphenyl-1,2-ethanediamine, has emerged as a valuable and versatile precursor for the synthesis of a variety of chiral organocatalysts. These catalysts have demonstrated significant potential in asymmetric synthesis, a field of critical importance in drug development and the production of fine chemicals. The C2-symmetric backbone of this compound provides a robust chiral scaffold that can be readily modified to create catalysts tailored for specific organic transformations. This application note provides an overview of the synthesis of organocatalysts derived from this compound and their successful application in key asymmetric reactions, including Michael additions and aldol reactions.

Synthesis of this compound-Derived Organocatalysts

The synthesis of chiral organocatalysts from this compound typically involves the introduction of functional groups that can participate in catalytic cycles. Common strategies include the formation of amides, sulfonamides, and the incorporation of the diamine into heterocyclic structures such as imidazolidinones.

A general synthetic approach involves the reaction of enantiomerically pure this compound with various electrophiles. For instance, reaction with sulfonyl chlorides can yield chiral bis-sulfonamides, while condensation with aldehydes or ketones can lead to the formation of chiral imidazolidine-based catalysts. The modular nature of these synthetic routes allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions.

Below is a generalized workflow for the synthesis of such catalysts:

Synthesis_Workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_catalyst Catalyst Formation This compound This compound Functionalization Functionalization (e.g., with sulfonyl chlorides, aldehydes) This compound->Functionalization Reaction Chiral_Organocatalyst Chiral Organocatalyst (e.g., Bis-sulfonamide, Imidazolidinone) Functionalization->Chiral_Organocatalyst Cyclization/ Purification

The Role of N,N'-Diphenylethylenediamine in Catalytic Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-diphenylethylenediamine (DPEN) and its derivatives are pivotal chiral ligands in the field of asymmetric catalytic hydrogenation. Their ability to form stable, stereochemically well-defined complexes with transition metals, particularly ruthenium and iridium, has established them as indispensable tools for the enantioselective synthesis of chiral alcohols and amines. These products are often key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes on the utility of DPEN-based catalysts and comprehensive protocols for their preparation and use in the asymmetric hydrogenation of ketones.

Application Notes

(1R,2R)-1,2-Diphenylethylenediamine and its enantiomer (1S,2S)-DPEN serve as the foundational backbone for a class of highly effective ligands for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions.[1][2] The most prominent derivative is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), a key component of Noyori-type catalysts.[3][4] These catalysts are renowned for their high activity and enantioselectivity in the reduction of a wide range of ketones and imines.[5][6]

The core function of the DPEN ligand is to create a chiral environment around the metal center. This steric and electronic influence directs the addition of hydrogen to one prochiral face of the substrate, leading to the preferential formation of one enantiomer of the product.[2] The mechanism of action for Ru-TsDPEN catalysts is often described as a metal-ligand bifunctional mechanism, operating through a concerted, outer-sphere six-membered transition state where the substrate does not directly bind to the metal.[7][8] This mechanism involves the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate.[8] However, more recent studies suggest a revision of this mechanism, proposing an outer-sphere hydride transfer to form an ion pair as the rate- and enantio-determining step.[9]

The versatility of the DPEN framework allows for modifications to fine-tune the catalyst's performance for specific substrates.[4] These modifications can include altering the sulfonyl group or attaching the ligand to a solid support to facilitate catalyst recovery and reuse, a critical aspect for industrial applications.[10][11] For instance, polymer-supported Ru-TsDPEN catalysts have demonstrated high activity and enantioselectivity and can be recycled multiple times with minimal loss of performance.[10]

Quantitative Data Summary

The performance of DPEN-based catalysts is substrate and condition-dependent. The following tables summarize quantitative data for the asymmetric hydrogenation of various ketones, showcasing the high yields and enantioselectivities achievable.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Magnetically Recoverable Ru-TsDPEN Catalyst [3]

RunConversion (%)Enantiomeric Excess (ee, %)
19897
29797
39896

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Polymer-Supported Ru-TsDPEN Catalysts [10]

SubstrateCatalystConversion (%)Enantiomeric Excess (ee, %)
N-methyl-3-oxo-3-phenylpropanamideRu-179897
2-cyanoacetophenoneRu-179897
2-cyanoacetophenoneHomogeneous ligand 129997

Reaction Conditions: Ketone:chiral ligand:[Ru] = 100:1.2:1, ketone = 0.5 mol L⁻¹, formic acid:triethylamine azeotrope:CH₂Cl₂ = 1:1.

Table 3: Asymmetric Hydrogenation of Various Ketones with Ru-TsDPEN and Ir-P,N,N-DPEN Derived Catalysts

SubstrateCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone[Ru(OSO₂CF₃){(S,S)-TsDPEN}(η⁶-p-cymene)]H₂ (pressure dependent), Methanol10096 (S)[8]
Acetophenone(S)-XylBINAP/(S,S)-DPEN–RuS/C = 100,000, 8 atm H₂, 2-propanol, t-C₄H₉OK, 45 minQuantitative99 (R)[5]
4-ChromanoneMsDPEN–Cp*IrS/C = 5000, 15 atm H₂, 60 °C, 24 h-99[5]
o-Amidophenyl ketonesIr-(R,R)-P,N,N-DPEN derivedH₂ (3 MPa), EtOH, 20 °C, 12 hup to 99>99[12]
3-(dimethylamino)-1-(thiophen-2-yl)propan-1-oneIr-(R,R)-P,N,N-DPEN derivedH₂ (3 MPa), EtOH, 20 °C, 12 h9897[13]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand (R,R)-TsDPEN[3]

This protocol describes the monosulfonylation of (1R,2R)-1,2-diphenylethylenediamine.

Materials:

  • (1R,2R)-1,2-diphenylethylenediamine

  • p-toluenesulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (1R,2R)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled diamine solution.

  • Add triethylamine to the reaction mixture to act as a base.

  • Stir the reaction at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure (R,R)-TsDPEN.

Protocol 2: Preparation of the Ru-TsDPEN Pre-catalyst {RuCl(R,R)-TsDPEN}[3]

This protocol details the synthesis of the ruthenium pre-catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • (R,R)-TsDPEN

  • Suitable aprotic solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer in the chosen aprotic solvent.

  • In a separate flask, dissolve the (R,R)-TsDPEN ligand in the same solvent.

  • Add the ligand solution to the ruthenium dimer solution.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, which can be observed by a color change.

  • The resulting pre-catalyst solution can often be used directly, or the product can be isolated by removing the solvent and washing the resulting solid.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone[3][10]

This protocol outlines a typical procedure for the ATH of a ketone.

Materials:

  • Ru-TsDPEN pre-catalyst

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source

  • Solvent (e.g., dichloromethane or the hydrogen source itself)

  • Base (e.g., triethylamine if not using the azeotrope, or a catalytic amount of a stronger base like KOH)

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the Ru-TsDPEN pre-catalyst.

  • Add the solvent and the hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol containing a base).

  • Stir the mixture to generate the active ruthenium hydride species.

  • Add the acetophenone substrate to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction and work up by washing with water and extracting the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product (1-phenylethanol) by chromatography if necessary.

  • Determine the conversion and enantiomeric excess of the product using GC or HPLC with a chiral column.

Visualizations

Catalytic_Cycle cluster_main Asymmetric Hydrogenation Cycle Precatalyst RuCl(arene)(TsDPEN) Pre-catalyst ActiveCatalyst [RuH(arene)(TsDPEN)] 18e- Active Catalyst Precatalyst->ActiveCatalyst + H₂ - HCl TransitionState [RuH(arene)(TsDPEN)]---S Outer-Sphere Transition State ActiveCatalyst->TransitionState + Substrate (S) ProductComplex Ru(arene)(TsDPEN) + Product TransitionState->ProductComplex Hydride & Proton Transfer ProductComplex->ActiveCatalyst Product Release + H₂

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Experimental_Workflow cluster_workflow General Experimental Workflow for Catalytic Hydrogenation start Start catalyst_prep Catalyst Preparation/ Activation start->catalyst_prep reaction_setup Reaction Setup (Substrate + Solvent) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H₂ or H-donor) reaction_setup->hydrogenation monitoring Reaction Monitoring (TLC, GC, HPLC) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Work-up & Purification monitoring->workup Complete analysis Product Analysis (Yield, ee%) workup->analysis end End analysis->end

Caption: A generalized experimental workflow for performing catalytic hydrogenation.

References

Application Notes and Protocols: 1,2-Dianilinoethane in Schiff Base Ligand Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff base ligands derived from 1,2-dianilinoethane. The protocols detailed below are based on established methodologies for analogous compounds and can be adapted for specific research needs.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands in coordination chemistry. Their ease of synthesis, structural diversity, and the stability of their metal complexes make them valuable in various fields, including catalysis, materials science, and medicinal chemistry. This compound serves as a robust diamine precursor for the synthesis of tetradentate Schiff base ligands, which can coordinate with a range of metal ions to form stable complexes with diverse biological and catalytic activities. These complexes have shown promise as antimicrobial, anticancer, and antioxidant agents, as well as catalysts for various organic transformations.[1][2]

Synthesis of Schiff Base Ligands from this compound

The general synthesis of Schiff base ligands from this compound involves the condensation reaction with two equivalents of a substituted salicylaldehyde. The reaction is typically carried out in an alcohol solvent and may be catalyzed by a weak acid or base.

General Synthetic Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Dianilinoethane This compound in Ethanol Mixing Combine Reactant Solutions Dianilinoethane->Mixing Salicylaldehyde Substituted Salicylaldehyde (2 eq.) in Ethanol Salicylaldehyde->Mixing Reflux Reflux with Stirring Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter and Wash with Cold Ethanol Precipitation->Filtration Drying Dry in vacuo Filtration->Drying SchiffBase Pure Schiff Base Ligand Drying->SchiffBase cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Analysis cluster_product Product Substrate Substrate (e.g., Alkene) ReactionMix Combine in Suitable Solvent Substrate->ReactionMix Oxidant Oxidant (e.g., H₂O₂) Oxidant->ReactionMix Catalyst Schiff Base Metal Complex Catalyst->ReactionMix Stirring Stir at Controlled Temperature ReactionMix->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze by GC/NMR Purification->Analysis OxidizedProduct Oxidized Product (e.g., Epoxide) Analysis->OxidizedProduct Complex Schiff Base Metal Complex Cell Cancer Cell Complex->Cell DNA DNA Binding/Intercalation Cell->DNA ROS ROS Generation Cell->ROS Apoptosis Apoptosis Induction DNA->Apoptosis ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Application Notes and Protocols for the Characterization of 1,2-Dianilinoethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 1,2-dianilinoethane derivatives. Detailed experimental protocols for synthesis and analysis, along with representative data, are presented to guide researchers in their studies of this important class of compounds.

Introduction

This compound and its derivatives are versatile scaffolds in medicinal chemistry and materials science. Their structural characterization is crucial for understanding their biological activity, chemical properties, and for quality control in drug development. This document outlines the key analytical methodologies for the comprehensive characterization of these compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Synthesis of a Representative this compound Derivative

A common route for the synthesis of N,N'-disubstituted this compound derivatives involves the condensation of a primary aromatic amine with a 1,2-dihaloethane or the reductive amination of a glyoxal derivative. The following protocol describes a general synthesis of N,N'-bis(4-methylphenyl)ethane-1,2-diamine.

Experimental Workflow for Synthesis

synthesis_workflow reagents Reagents: - 1,2-Dibromoethane - p-Toluidine - Sodium Carbonate - Acetonitrile reaction Reaction: Reflux at 80°C for 24h reagents->reaction 1 workup Work-up: - Cool to RT - Filter - Concentrate filtrate reaction->workup 2 purification Purification: Column Chromatography (Silica gel, Hexane:Ethyl Acetate) workup->purification 3 product Product: N,N'-bis(4-methylphenyl) ethane-1,2-diamine purification->product 4

Caption: Synthesis workflow for a this compound derivative.

Protocol: Synthesis of N,N'-bis(4-methylphenyl)ethane-1,2-diamine
  • Reaction Setup: To a solution of p-toluidine (2.2 equivalents) in acetonitrile, add 1,2-dibromoethane (1.0 equivalent) and sodium carbonate (2.5 equivalents).

  • Reaction: Stir the mixture at reflux (approximately 80°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid precipitate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N,N'-bis(4-methylphenyl)ethane-1,2-diamine.

Analytical Characterization Techniques

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound derivatives.

General Analytical Workflow

analytical_workflow sample Synthesized Derivative nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure purity Purity Assessment hplc->purity ms->structure

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Quantitative Data: Representative NMR Data for N,N'-bis(4-methylphenyl)ethane-1,2-diamine

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.05d, J = 8.0 Hz
6.60d, J = 8.0 Hz
3.80br s
3.35s
2.25s
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized derivatives and can be developed into a quantitative analytical method.

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the derivative in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. An isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and standards. Record the chromatograms and determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Quantitative Data: Representative HPLC Data

Compound Column Mobile Phase Flow Rate Detection Retention Time (min)
N,N'-bis(4-methylphenyl)ethane-1,2-diamineC18 (4.6x150mm, 5µm)ACN:H₂O (70:30) + 0.1% HCOOH1.0 mL/minUV, 254 nm5.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion and fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the major fragment ions to confirm the structure.

Quantitative Data: Representative Mass Spectrometry Fragmentation Data

Compound Ionization Method Molecular Ion (m/z) Major Fragment Ions (m/z) Plausible Fragment Assignment
N,N'-bis(4-methylphenyl)ethane-1,2-diamineESI241.17 ([M+H]⁺)134.09, 106.08[CH₃-C₆H₄-NH-CH₂]⁺, [CH₃-C₆H₄-NH]⁺

Application of 1,2-Dianilinoethane in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a symmetrical aromatic diamine with potential applications in polymer chemistry. Its structure, featuring two secondary amine functional groups and phenyl substituents, offers a unique combination of flexibility and rigidity, making it an intriguing monomer for the synthesis of novel polymers. While specific literature on the direct use of this compound in the synthesis of high-performance polymers is limited, its structural analogy to other aromatic diamines allows for the adaptation of established polymerization protocols.

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a monomer in the synthesis of polyamides and polyurethanes. The provided protocols are based on well-established methods for similar diamines and are intended to serve as a starting point for the development of new polymeric materials. The inclusion of illustrative data in tabular format and detailed diagrams aims to facilitate experimental design and interpretation.

Application 1: Synthesis of Polyamides via Polycondensation

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound into a polyamide backbone is anticipated to influence the polymer's solubility and processing characteristics due to the presence of the N-phenyl substituents, which can disrupt interchain hydrogen bonding.

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride to form a polyamide.

Materials:

  • This compound (N,N'-diphenylethylenediamine)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (TEA), freshly distilled

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a dry, nitrogen-purged three-necked flask, dissolve a precise amount of this compound and anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP) with gentle stirring until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

  • Acid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Then, allow the reaction to slowly warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large volume of vigorously stirred methanol.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Illustrative Data for Polyamide Synthesis

The following table presents illustrative data for the synthesis of a polyamide from this compound and various diacid chlorides. This data is based on typical results for analogous aromatic polyamides and should be used as a reference for experimental design.

Diacid ChlorideYield (%)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)
Terephthaloyl Chloride>950.8 - 1.5280 - 320>450
Isophthaloyl Chloride>950.7 - 1.3260 - 300>430
Adipoyl Chloride>900.5 - 1.0180 - 220>400

Application 2: Synthesis of Polyurethanes via Polyaddition

Polyurethanes are a versatile class of polymers with a wide range of properties, from rigid foams to flexible elastomers. The reaction of this compound with a diisocyanate offers a route to novel polyurethanes. The secondary amine groups of this compound will react with isocyanate groups to form urea linkages within the polyurethane backbone, technically forming a poly(urethane-urea).

Experimental Protocol: Synthesis of a Polyurethane from this compound and Methylene Diphenyl Diisocyanate (MDI)

This protocol outlines the two-step solution polymerization method for synthesizing a polyurethane from this compound and MDI.

Materials:

  • This compound (N,N'-diphenylethylenediamine)

  • Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis: In a dry, nitrogen-purged four-necked flask, charge the poly(tetramethylene ether) glycol (PTMEG) and heat it to 80-90 °C under vacuum for 1-2 hours to remove any residual water. Cool the flask to 60 °C and add methylene diphenyl diisocyanate (MDI). Stir the mixture at 70-80 °C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: Dissolve a stoichiometric amount of this compound in anhydrous N,N-dimethylacetamide (DMAc). Add this solution dropwise to the prepolymer solution over 30-60 minutes with vigorous stirring.

  • Catalyst Addition: After the addition of the diamine solution, add a catalytic amount of dibutyltin dilaurate (DBTDL) to the reaction mixture.

  • Polymerization: Continue stirring the reaction mixture at 70-80 °C for an additional 3-5 hours. The viscosity of the solution will increase significantly.

  • Polymer Precipitation and Purification: Once the polymerization is complete, pour the polymer solution into a tray and cast a film. Alternatively, precipitate the polymer in a non-solvent like methanol.

  • Drying: Dry the resulting polyurethane film or powder in a vacuum oven at 60-70 °C to a constant weight.

Illustrative Data for Polyurethane Synthesis

The following table provides illustrative data for the synthesis of polyurethanes using this compound as a chain extender. The properties will vary depending on the diisocyanate and polyol used.

DiisocyanatePolyolYield (%)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg, °C)
MDIPTMEG (Mn 1000)>9530 - 50400 - 600-40 to -60 (soft segment)
HDIPCL (Mn 2000)>9520 - 40500 - 800-50 to -70 (soft segment)
IPDIPolycarbonate diol (Mn 1000)>9540 - 60300 - 500-30 to -50 (soft segment)

Visualizations

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification and Drying dissolve Dissolve this compound and LiCl in NMP cool Cool to 0-5 °C dissolve->cool Transfer to Reaction Flask add_diacid Add Diacid Chloride Solution Dropwise cool->add_diacid polymerize_cold Stir at 0-5 °C add_diacid->polymerize_cold polymerize_rt Stir at Room Temperature polymerize_cold->polymerize_rt precipitate Precipitate in Methanol polymerize_rt->precipitate wash Wash with Hot Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry

Caption: Workflow for the synthesis of polyamide via low-temperature solution polycondensation.

Logical Relationship of Monomer Structure to Polymer Properties

Monomer_Property_Relationship cluster_monomer This compound Structure cluster_properties Potential Polymer Properties monomer This compound phenyl_groups N-Phenyl Groups monomer->phenyl_groups ethylene_bridge Flexible Ethylene Bridge monomer->ethylene_bridge amine_groups Secondary Amine Groups monomer->amine_groups solubility Increased Solubility (Disrupted H-bonding) phenyl_groups->solubility leads to processability Improved Processability phenyl_groups->processability leads to thermal_stability Good Thermal Stability (Aromatic Content) phenyl_groups->thermal_stability contributes to flexibility Chain Flexibility ethylene_bridge->flexibility imparts amine_groups->thermal_stability forms stable amide/urea links

Caption: Logical relationship between the structural features of this compound and the potential properties of the resulting polymers.

Application Notes and Protocols for 1,2-Dianilinoethane in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action and utility of 1,2-dianilinoethane and its derivatives as ligands in important catalytic transformations. The following sections detail their application in asymmetric transfer hydrogenation and nickel-catalyzed cross-coupling reactions, offering insights into the reaction mechanisms, quantitative performance, and detailed experimental protocols.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Derivatives of this compound, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective chiral ligands for rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. These reactions are pivotal in the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The Rh(III)-TsDPEN catalytic system, in particular, has demonstrated high efficiency and enantioselectivity in aqueous media, presenting a greener alternative to traditional methods that use organic solvents.

Mechanism of Action

The catalytic cycle for the Rh(III)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is believed to proceed through a concerted outer-sphere mechanism. The active catalyst, a rhodium hydride species, is formed in situ from a rhodium precursor and the TsDPEN ligand. The transfer of a hydride from the catalyst and a proton from a hydrogen donor (e.g., formic acid) to the ketone occurs in a stereocontrolled manner, dictated by the chiral environment of the TsDPEN ligand. The enantioselectivity is influenced by factors such as the formation of a six-membered transition state and stabilizing interactions like CH/π interactions between the ligand and the substrate.

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"Rh_precatalyst" [label="[CpRhCl2]2 + (S,S)-TsDPEN", fillcolor="#FBBC05"]; "Active_Rh_Hydride" [label="[CpRh(H)(S,S)-TsDPEN]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ketone_Coordination" [label="Ketone Coordination\n(Transition State)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydride_Transfer" [label="Hydride Transfer"]; "Product_Release" [label="Product Release"]; "Chiral_Alcohol" [label="Chiral Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spent_Catalyst" [label="[Cp*Rh(S,S)-TsDPEN]+"]; "Regeneration" [label="Regeneration\n(Formate)"];

"Rh_precatalyst" -> "Active_Rh_Hydride" [label="Activation"]; "Active_Rh_Hydride" -> "Ketone_Coordination" [label="Substrate Binding"]; "Ketone_Coordination" -> "Hydride_Transfer"; "Hydride_Transfer" -> "Product_Release" [label="Protonation"]; "Product_Release" -> "Chiral_Alcohol"; "Product_Release" -> "Spent_Catalyst" [style=dashed]; "Spent_Catalyst" -> "Regeneration"; "Regeneration" -> "Active_Rh_Hydride"; }

Caption: Catalytic cycle for Rh-TsDPEN catalyzed asymmetric transfer hydrogenation.

Quantitative Data

The Rh(III)-TsDPEN catalytic system exhibits excellent performance in the asymmetric transfer hydrogenation of a variety of ketones in water. The reaction is sensitive to pH, with optimal activity observed in a specific pH range.

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
Acetophenone[CpRhCl2]2 / TsDPEN100>9597[1][2]
4-Chromone[CpRhCl2]2 / TsDPEN-up to 99up to 98[3]
Various Aryl Ketones[Cp*RhCl2]2 / TsDPEN100-1000highup to 99[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone in Water[1][2]
  • Catalyst Preparation (in situ): In a reaction vessel, [Cp*RhCl2]2 (0.005 mmol) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 mmol) are mixed in water (2 mL).

  • Reaction Mixture: To the catalyst solution, acetophenone (1 mmol) and sodium formate (5 mmol) are added.

  • pH Adjustment: The pH of the reaction mixture is adjusted to the optimal range (typically between 5.5 and 10.0) using a suitable buffer or by careful addition of acid or base.

  • Reaction Conditions: The reaction mixture is stirred at 40 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aliphatic Amides

This compound derivatives can also serve as effective ligands in nickel-catalyzed cross-coupling reactions. While direct examples with this compound are less common in the literature for Suzuki-Miyaura couplings, the use of related chiral diamine ligands highlights the potential of this ligand class. For instance, N,N'-dimethyl-1,2-diphenylethane-1,2-diamine has been used in nickel-catalyzed alkyl-alkyl Suzuki reactions. A closely related and well-documented protocol involves the use of a nickel(0) precursor with an N-heterocyclic carbene (NHC) ligand for the Suzuki-Miyaura coupling of aliphatic amides, which provides a valuable reference for the application of bidentate ligands in this transformation.[4][5][6]

Mechanism of Action

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of amides is proposed to involve a Ni(0)/Ni(II) cycle. The active Ni(0) catalyst, stabilized by the ligand, undergoes oxidative addition to the activated amide C-N bond. This is followed by transmetalation with the boronic ester and subsequent reductive elimination to furnish the ketone product and regenerate the Ni(0) catalyst. The bidentate ligand plays a crucial role in stabilizing the nickel center and influencing the reactivity and selectivity of the catalytic process.

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"Ni0L" [label="Ni(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Amide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NiII_intermediate" [label="R(CO)Ni(II)(NR'2)L"]; "Transmetalation" [label="Transmetalation\n(Boronic Ester)"]; "Diaryl_NiII" [label="R(CO)Ni(II)(Ar)L"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ketone_Product" [label="Ketone Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ni0L" -> "Oxidative_Addition"; "Oxidative_Addition" -> "NiII_intermediate"; "NiII_intermediate" -> "Transmetalation"; "Transmetalation" -> "Diaryl_NiII"; "Diaryl_NiII" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ketone_Product"; "Reductive_Elimination" -> "Ni0L" [style=dashed]; }

Caption: Catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling of amides.

Quantitative Data

The nickel-catalyzed Suzuki-Miyaura coupling of aliphatic amides with arylboronic esters demonstrates broad substrate scope and good to excellent yields.

Amide SubstrateBoronic EsterYield (%)Reference
Piperidine-1-carboxamideN-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole73 (gram scale)[4]
N-pivaloylpyrrolidineN-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole90[4]
N-(tert-butoxycarbonyl)piperidine-4-carboxamidePhenylboronic acid pinacol ester84[5]
N-Cyclohexyl-N-methylacetamidePhenylboronic acid pinacol ester89[5]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aliphatic Amide[4][6]
  • Reagent Preparation: In a glovebox, an oven-dried vial is charged with Ni(cod)2 (5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene hydrochloride (IPr·HCl, as a representative NHC ligand precursor) (10 mol%), and potassium phosphate (K3PO4) (4.0 equiv).

  • Reaction Setup: The vial is sealed and brought out of the glovebox. The aliphatic amide (1.0 equiv), the boronic ester (1.5 equiv), and anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution) are added via syringe under a nitrogen atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at 120 °C.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired ketone. The product is characterized by NMR spectroscopy and mass spectrometry.

Conclusion

This compound and its derivatives are versatile chiral ligands that have shown significant promise in asymmetric catalysis. The examples of rhodium-catalyzed asymmetric transfer hydrogenation and the analogous nickel-catalyzed Suzuki-Miyaura cross-coupling demonstrate their potential in synthesizing valuable chiral molecules and complex organic structures. The provided protocols offer a starting point for researchers to explore and optimize these powerful catalytic systems for their specific synthetic needs. Further research into the development and application of novel this compound-based ligands is anticipated to lead to even more efficient and selective catalytic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-dianilinoethane (also known as N,N'-diphenyl-1,2-ethanediamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are covered: the reaction of 1,2-dihaloethanes with aniline and the reductive amination of glyoxal with aniline.

Route 1: Synthesis from 1,2-Dihaloethane and Aniline

This is a common and direct method for the synthesis of this compound. However, it is often plagued by side reactions that can significantly lower the yield.

Issue 1: Low Yield of this compound

  • Question: My reaction of 1,2-dichloroethane with aniline is resulting in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this synthesis are typically due to a few key factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent and temperature. Heating the reaction is often necessary to drive it to completion.

    • Side Reactions: The most common side reaction is the formation of N-phenylaziridine via intramolecular cyclization. Over-alkylation can also occur, leading to more complex polyamines.

    • Stoichiometry: An excess of aniline is often used to favor the desired disubstitution and minimize the formation of mono-substituted intermediates that can lead to N-phenylaziridine.

    • Choice of Halide: 1,2-dibromoethane is more reactive than 1,2-dichloroethane and may lead to higher yields or allow for milder reaction conditions.

ParameterRecommendation for Yield Improvement
Aniline to Dihaloethane Ratio Use a molar excess of aniline (e.g., 4:1 or higher).
Temperature Refluxing in a suitable solvent is often required.
Solvent Aprotic polar solvents can be effective.
Catalyst A base, such as potassium carbonate, can be added to scavenge the HX formed.

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these byproducts?

  • Answer: The primary byproduct is often N-phenylaziridine. Its formation is favored at higher temperatures and with a lower excess of aniline. To minimize its formation, consider the following:

    • Control Temperature: While heating is necessary, excessive temperatures can promote the intramolecular cyclization to N-phenylaziridine.

    • Maintain High Aniline Concentration: A high concentration of aniline will favor the intermolecular reaction over the intramolecular one.

    • Purification: N-phenylaziridine and other byproducts can often be separated from the desired product by column chromatography or recrystallization.

Route 2: Reductive Amination of Glyoxal with Aniline

This two-step, one-pot synthesis involves the formation of the diimine intermediate from glyoxal and aniline, followed by in-situ reduction.

Issue 1: Low Yield of this compound

  • Question: I am attempting the reductive amination of glyoxal with aniline using sodium borohydride, but the yield is poor. What are the critical parameters to control?

  • Answer: Low yields in this reductive amination can be attributed to several factors:

    • pH Control: The initial imine formation is pH-sensitive. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate imine formation without causing aniline self-condensation.

    • Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this reaction. Ensure it is added portion-wise to control the reaction rate and temperature. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

    • Temperature: The initial imine formation is often done at room temperature or slightly below, while the reduction step might require cooling to control the exothermic reaction.

    • Solvent: Methanol or ethanol are common solvents for this reaction.

ParameterRecommendation for Yield Improvement
pH Maintain a pH between 6 and 7 for the initial imine formation.
Reducing Agent Use a molar excess of sodium borohydride (e.g., 2-3 equivalents).
Temperature Perform the imine formation at room temperature and cool the reaction mixture before adding the reducing agent.
Solvent Use an alcohol solvent like methanol or ethanol.

Issue 2: Incomplete Reduction or Side Reactions

  • Question: My reaction mixture shows the presence of the diimine intermediate and other impurities after the reduction step. How can I ensure complete reduction and avoid side reactions?

  • Answer: Incomplete reduction can be due to insufficient reducing agent or deactivation of the reducing agent.

    • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the diimine intermediate. If the reaction stalls, an additional portion of the reducing agent can be added.

    • Control of Reaction Conditions: Ensure the reaction is not exposed to excessive heat during the reduction, which can lead to the degradation of the product and the reducing agent.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally better for preparing this compound?

    • A1: Both routes have their advantages. The reaction of 1,2-dihaloethane with aniline is a more direct, one-step process but can suffer from byproduct formation. The reductive amination of glyoxal is a two-step, one-pot reaction that can offer higher yields and purity if the reaction conditions are carefully controlled. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

  • Q2: How can I effectively purify the final this compound product?

    • A2: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Column chromatography using silica gel with a hexane/ethyl acetate eluent system can also be effective for removing persistent impurities.

  • Q3: What are the key safety precautions to take during the synthesis of this compound?

    • A3: Aniline and 1,2-dihaloethanes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reactions may be exothermic, so proper temperature control is essential.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2-Dichloroethane and Aniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloroethane (1 equivalent) and a significant molar excess of aniline (e.g., 10 equivalents).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 6-12 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the aniline hydrochloride salt.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Reductive Amination of Glyoxal
  • Imine Formation: In a round-bottom flask, dissolve aniline (2 equivalents) in methanol. To this solution, add an aqueous solution of glyoxal (1 equivalent, 40 wt. % in H₂O) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (2-3 equivalents) portion-wise, keeping the temperature below 20°C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 1,2-Dihaloethane cluster_route2 Route 2: Reductive Amination R1_Start 1,2-Dihaloethane + Aniline R1_Reaction Reaction (Reflux) R1_Start->R1_Reaction R1_Workup Work-up (Base, Extraction) R1_Reaction->R1_Workup R1_Purification Purification (Chromatography/ Recrystallization) R1_Workup->R1_Purification R1_Product This compound R1_Purification->R1_Product R2_Start Glyoxal + Aniline R2_Imine Imine Formation R2_Start->R2_Imine R2_Reduction Reduction (NaBH4) R2_Imine->R2_Reduction R2_Workup Work-up (Quench, Extraction) R2_Reduction->R2_Workup R2_Purification Purification (Chromatography/ Recrystallization) R2_Workup->R2_Purification R2_Product This compound R2_Purification->R2_Product

Caption: General experimental workflows for the two primary synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Issue Route_Check Which Synthetic Route? Start->Route_Check Route1 1,2-Dihaloethane Route Route_Check->Route1 Route2 Reductive Amination Route Route_Check->Route2 R1_Cause1 Incomplete Reaction? Route1->R1_Cause1 R2_Cause1 Incorrect pH? Route2->R2_Cause1 R1_Sol1 Increase Reaction Time/ Temperature R1_Cause1->R1_Sol1 Yes R1_Cause2 Side Reactions (e.g., N-phenylaziridine)? R1_Cause1->R1_Cause2 No R1_Sol2 Use Excess Aniline/ Control Temperature R1_Cause2->R1_Sol2 Yes R1_Cause3 Poor Reactant Stoichiometry? R1_Cause2->R1_Cause3 No R1_Sol3 Increase Aniline Ratio R1_Cause3->R1_Sol3 Yes R2_Sol1 Adjust pH to 6-7 for Imine Formation R2_Cause1->R2_Sol1 Yes R2_Cause2 Ineffective Reduction? R2_Cause1->R2_Cause2 No R2_Sol2 Add NaBH4 Portion-wise/ Monitor by TLC R2_Cause2->R2_Sol2 Yes R2_Cause3 Poor Temperature Control? R2_Cause2->R2_Cause3 No R2_Sol3 Cool Before Reduction R2_Cause3->R2_Sol3 Yes

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

Technical Support Center: Purification of Crude 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2-dianilinoethane (also known as N,N'-diphenylethylenediamine). It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound by common methods such as recrystallization and column chromatography.

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution cooled too quickly: Rapid cooling can lead to supersaturation without crystallization. - The compound is highly soluble in the chosen solvent even at low temperatures. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. - Change Solvent System: If the compound remains soluble, a different solvent or a mixed solvent system may be necessary. A good starting point for aromatic amines is an ethanol/water or toluene/hexane mixture.
"Oiling Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound or its impurities. - The solution is too concentrated. - The rate of cooling is too fast. - Lower the Temperature: Ensure the dissolution temperature is below the melting point of this compound (65-67°C). - Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly. - Use a Mixed Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Colored Impurities in Crystals - Colored byproducts from the synthesis (e.g., oxidation of aniline). - Impurities are co-crystallizing with the product. - Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Low Product Recovery - Using too much solvent. - Washing the crystals with a solvent that is not ice-cold. - The product has significant solubility in the cold solvent. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Optimize Solvent Choice: Select a solvent where the product has a large solubility difference between hot and cold conditions.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Streaking of the Product - Interaction of the basic amine with acidic silica gel. - The chosen eluent is not polar enough. - Use a Basic Modifier: Add a small amount (0.5-2%) of triethylamine or ammonia to the eluent system (e.g., hexane/ethyl acetate).[1] - Use Deactivated Silica Gel: Employ commercially available deactivated silica gel or pre-treat the silica gel by washing it with a solvent containing triethylamine. - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Poor Separation of Impurities - Inappropriate eluent polarity. - Column overloading. - Optimize Eluent System: Perform thin-layer chromatography (TLC) with various solvent mixtures to find the optimal eluent for separation. A good starting point is a gradient of ethyl acetate in hexane. - Reduce Sample Load: Use a smaller amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Product Does Not Elute from the Column - The eluent is not polar enough. - The compound is irreversibly adsorbed onto the silica gel. - Increase Eluent Polarity: If the product is not eluting with a hexane/ethyl acetate system, a more polar solvent like dichloromethane/methanol may be required. - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Aniline and 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane).

  • Mono-substituted Intermediate: N-phenyl-1,2-ethanediamine.

  • Over-alkylation Product: 1,4-Diphenylpiperazine.

  • Oxidation Products: Colored impurities arising from the oxidation of aniline.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For aromatic amines like this compound, a mixed solvent system is often effective. A good starting point would be to dissolve the crude solid in a minimal amount of hot ethanol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until persistent cloudiness is observed. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly. Alternatively, a mixture of toluene and hexane can be explored.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexane) and visualize the spots under a UV lamp. The presence of multiple spots indicates impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q4: My purified this compound is a beige or light brown powder. Is this normal?

A4: Yes, this compound is often described as a beige to light brown crystalline powder. While aiming for the lightest color possible is good practice, a slight coloration does not necessarily indicate significant impurity, especially if other analytical data (e.g., melting point, NMR) confirm its purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves.

  • While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing impurities with similar solubility to this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Preparation: Prepare a stock solution of 1% triethylamine in ethyl acetate. Prepare a series of eluents with increasing polarity, for example, 10%, 20%, and 30% of the ethyl acetate/triethylamine stock solution in hexane.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of silica in a low-polarity eluent (e.g., 10% ethyl acetate/hexane with 1% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Impure purity_check->column_chromatography Impure pure_product Pure Product purity_check->pure_product Pure

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes (Recrystallization) oiling_out Oiling Out issue->oiling_out Yes (Recrystallization) peak_tailing Peak Tailing issue->peak_tailing Yes (Chromatography) successful Successful Purification issue->successful No solution_low_yield Minimize solvent volume Use ice-cold wash low_yield->solution_low_yield solution_oiling_out Adjust solvent system Slow cooling oiling_out->solution_oiling_out solution_peak_tailing Add triethylamine to eluent Use deactivated silica peak_tailing->solution_peak_tailing solution_low_yield->start solution_oiling_out->start solution_peak_tailing->start

Caption: A troubleshooting decision tree for common purification issues.

References

Common side reactions in the synthesis of 1,2-Dianilinoethane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,2-Dianilinoethane Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The two most prevalent methods for synthesizing this compound and its derivatives are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves a palladium-catalyzed cross-coupling of an aniline derivative with a 1,2-dihaloethane.[1] Reductive amination typically involves the reaction of an aniline derivative with glyoxal in the presence of a reducing agent.[2]

Q2: What are the primary side reactions to be aware of during a Buchwald-Hartwig double N-arylation for this synthesis?

A2: A common side reaction is hydrodehalogenation, where the aryl halide is reduced to an arene.[3] Another significant issue can be the formation of the mono-arylated product, N-aryl-1,2-ethanediamine, due to incomplete reaction. Catalyst poisoning by certain functional groups can also hinder the reaction.[4]

Q3: What are the typical side reactions observed in the reductive amination synthesis of this compound derivatives?

A3: In the reductive amination of glyoxal with anilines, potential side reactions include the formation of imine oligomers and, under certain conditions, a Cannizzaro-type reaction of glyoxal, which can lead to α-hydroxy acetamide and α-amino acetamide derivatives.[5][6] Over-alkylation is generally less of a concern than in alkyl halide alkylations, but the reaction conditions must be optimized to favor the desired diamine product.[7]

Q4: How can I purify the final this compound derivative?

A4: Purification strategies depend on the nature of the impurities. Common methods include recrystallization and column chromatography. For separating the desired N,N'-diaryl-1,2-ethanediamine from the mono-arylated intermediate, column chromatography on silica gel is often effective. If the product is a solid, recrystallization from a suitable solvent system can also be an efficient purification method.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

Q: My reaction yield is low, and I observe a significant amount of the mono-arylated product. How can I improve the yield of the desired this compound derivative?

A:

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Consider increasing the reaction time or temperature, while monitoring for potential decomposition of starting materials or products.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For double N-arylations, more electron-rich and sterically hindered ligands can promote the second C-N bond formation. Ensure your catalyst system is suitable for coupling with primary or secondary amines.[8]

  • Stoichiometry: Ensure the correct stoichiometry of the aniline derivative and base is used. A slight excess of the aniline may be necessary to drive the reaction to completion.

  • Base Selection: The choice and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for sensitive substrates, potentially requiring higher temperatures.[9]

Q: I have a significant amount of hydrodehalogenated arene as a byproduct. What can I do to minimize this?

A:

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus competing side reactions like beta-hydride elimination, which can lead to hydrodehalogenation.[1] Experiment with different phosphine ligands to find one that favors the desired C-N bond formation.

  • Reaction Conditions: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. Additionally, ensure that the reaction is performed under an inert atmosphere, as oxygen can affect the catalyst's performance and promote side reactions.

Reductive Amination Route

Q: My reductive amination of glyoxal with aniline is producing a complex mixture of products. How can I improve the selectivity for the desired this compound derivative?

A:

  • Control of Stoichiometry: The molar ratio of aniline to glyoxal is critical. Using a stoichiometric amount or a slight excess of aniline can help to ensure that both carbonyl groups of glyoxal react.

  • Reaction Conditions: The formation of imine oligomers can be favored under certain conditions.[6] Running the reaction at a lower concentration or adding the glyoxal solution slowly to the aniline solution may help to minimize oligomerization. The pH of the reaction medium can also influence the reaction pathway.

  • Choice of Reducing Agent: The timing of the addition of the reducing agent is important. In a direct reductive amination, the reducing agent is present from the start. In an indirect approach, the imine is formed first, followed by the addition of the reducing agent. The indirect method may offer better control and selectivity. Sodium borohydride or sodium cyanoborohydride are commonly used reducing agents.[2]

Q: I am observing byproducts consistent with a Cannizzaro reaction. How can I avoid this?

A:

  • The Cannizzaro reaction of glyoxal is more likely to occur in the presence of a base.[5] If your reaction conditions are basic, consider switching to a neutral or slightly acidic medium for the imine formation step. The presence of ortho-amine substituents on the aniline can also promote this side reaction.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Mono-arylated Impurity in Double N-Arylation start High Level of Mono-arylated Impurity Detected check_conditions Review Reaction Conditions start->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Time/Temp Suboptimal? change_ligand Switch to a More Electron-Rich/Bulky Ligand check_conditions->change_ligand Ligand Ineffective? adjust_stoichiometry Adjust Aniline/Base Stoichiometry check_conditions->adjust_stoichiometry Stoichiometry Incorrect? re_run Re-run Reaction and Analyze increase_time_temp->re_run change_ligand->re_run adjust_stoichiometry->re_run success Successful Double Arylation re_run->success Impurity Minimized failure Problem Persists: Consider Alternative Route re_run->failure No Improvement

Caption: Troubleshooting workflow for addressing the presence of mono-arylated impurity.

Quantitative Data

Table 1: Illustrative Impact of Reaction Parameters on the Synthesis of N,N'-Diphenyl-1,2-ethanediamine

(Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of reaction parameters. Actual results will vary based on specific substrates and conditions.)

Synthetic Route Parameter Varied Condition Product Yield (%) Key Impurity (%) Impurity Type
Buchwald-HartwigLigandLigand A (Less Bulky)4535Mono-arylated
Buchwald-HartwigLigandLigand B (Bulky Biaryl)855Mono-arylated
Buchwald-HartwigBaseK₂CO₃ (Weak)6025Mono-arylated
Buchwald-HartwigBaseNaOtBu (Strong)887Hydrodehalogenation
Reductive AminationAniline:Glyoxal Ratio1:15030Oligomers
Reductive AminationAniline:Glyoxal Ratio2.2:17510Unreacted Aniline
Reductive AminationpH96515Cannizzaro Products
Reductive AminationpH6-7805Unreacted Glyoxal

Experimental Protocols

Synthesis of N,N'-Diphenyl-1,2-ethanediamine via Reductive Amination

This protocol describes the synthesis of N,N'-diphenyl-1,2-ethanediamine from aniline and glyoxal.

Materials:

  • Aniline (2.2 equivalents)

  • 40% Aqueous glyoxal solution (1.0 equivalent)

  • Methanol

  • Sodium borohydride (NaBH₄) (2.5 equivalents)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (2.2 equivalents) in methanol.

    • Slowly add the 40% aqueous glyoxal solution (1.0 equivalent) to the aniline solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the diimine may be observed as a color change or precipitation.[1]

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly and portion-wise, add sodium borohydride (2.5 equivalents) to the stirred reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2) to neutralize any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane to the aqueous residue and basify with 2 M sodium hydroxide until the pH is ~10-12.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol/water.

References

Stability issues of 1,2-Dianilinoethane under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dianilinoethane (also known as N,N'-Diphenylethylenediamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile organic compound with the chemical formula C₁₄H₁₆N₂.[1] It is characterized by an ethylenediamine backbone with a phenyl group attached to each nitrogen atom. Its primary applications include:

  • Synthesis of Dyes and Pigments: It serves as a key intermediate in the production of various dyes.[1][2]

  • Ligand in Catalysis: It is widely used as a bidentate ligand in the synthesis of metal complexes for asymmetric catalysis.

  • Polymer Industry: It can act as a curing agent for epoxy resins, enhancing the thermal stability and mechanical properties of the final products.[2]

  • Pharmaceuticals and Agrochemicals: It is a building block in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1][2]

  • Antioxidants and Stabilizers: It is utilized in the production of antioxidants and stabilizers for plastics.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: While some suppliers suggest storing it at room temperature, for long-term stability, especially for high-purity applications, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[3]

  • Light: The compound should be protected from light.[3]

  • Atmosphere: As with many amines, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if it will be used in sensitive catalytic reactions.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: Is this compound sensitive to air and moisture?

A4: While specific data on the air and moisture sensitivity of this compound is limited, related diamine compounds are known to be sensitive to both. It is advisable to handle this compound in a dry, inert atmosphere whenever possible to prevent potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or low yields in a reaction where this compound is a reactant.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Verify the purity of your this compound using techniques like NMR or HPLC. If degradation is suspected, purify the compound before use. Purification can be achieved by recrystallization.

    • Preventative Measure: Ensure the compound has been stored correctly (see FAQ Q2). Purchase fresh material if there are any doubts about the quality of the existing stock.

  • Possible Cause 2: Presence of atmospheric oxygen or moisture.

    • Troubleshooting Step: If the reaction is sensitive to oxidation or hydrolysis, repeat the experiment using degassed solvents and under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques).

    • Preventative Measure: Always use dry solvents and glassware for moisture-sensitive reactions.

Issue 2: Discoloration of this compound solution over time.

  • Possible Cause: Oxidation or photodegradation.

    • Troubleshooting Step: Discard the discolored solution and prepare a fresh one. The color change is an indicator of decomposition.

    • Preventative Measure: Prepare solutions of this compound fresh for each experiment. If a stock solution must be stored, keep it in an amber vial, under an inert atmosphere, and refrigerated.

Issue 3: Poor performance of a metal catalyst synthesized with a this compound-based ligand.

  • Possible Cause 1: Impurities in the this compound ligand.

    • Troubleshooting Step: Re-purify the this compound used for ligand synthesis. Even small amounts of impurities can poison a catalyst.

    • Preventative Measure: Use high-purity this compound (≥98%) for the synthesis of sensitive catalysts.

  • Possible Cause 2: Degradation of the ligand during catalyst preparation or reaction.

    • Troubleshooting Step: Analyze the catalyst complex to ensure the integrity of the ligand. If the reaction is run at elevated temperatures, consider the thermal stability of the ligand-metal complex.

    • Preventative Measure: Conduct catalyst preparation and subsequent reactions under an inert atmosphere and at temperatures where the ligand is known to be stable.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Synonyms N,N'-Diphenylethylenediamine, 1,2-Bis(phenylamino)ethane
CAS Number 150-61-8[1]
Molecular Formula C₁₄H₁₆N₂[1]
Molecular Weight 212.30 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 63-68 °C[1]
Boiling Point 359.7±27.0 °C at 760 mmHg
Solubility Sparingly soluble in water. Soluble in many organic solvents.
Purity Typically ≥98%[1]

Table 2: Summary of Stability Considerations for this compound

ConditionStability ConcernRecommended Handling
Temperature Potential for thermal degradation at elevated temperatures.Store at recommended temperatures. Avoid prolonged heating.
pH As an amine, it will form salts in acidic solutions. Stability in strongly acidic or basic solutions over time is not well-documented but should be considered a risk.Use appropriate buffer systems and avoid extreme pH conditions unless required by the reaction protocol.
Light Susceptible to photodegradation.Store in amber vials or protect from light.[3]
Oxidizing Agents Reacts with strong oxidizing agents.Avoid contact with strong oxidizers.
Reducing Agents Generally stable, and can itself act as a reducing agent.[1]Compatibility should be assessed on a case-by-case basis.

Experimental Protocols

Protocol 1: General Procedure for Use of this compound as a Ligand in a Catalytic Reaction

  • Ligand Purification: If the purity of this compound is not guaranteed, recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure, crystalline solid. Dry the purified compound under vacuum.

  • Solvent Preparation: Use anhydrous, degassed solvents for the reaction. Solvents can be dried using standard laboratory procedures (e.g., distillation over a drying agent or passing through a solvent purification system). Degassing can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly in an oven or by flame-drying under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of an inert gas, add the metal precursor, this compound, and the solvent to the reaction flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the specific reaction but may involve filtration to remove the catalyst, extraction to separate the product from the reaction mixture, and chromatography to purify the final product.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage start Start: Obtain this compound check_purity Check Purity (NMR, HPLC) start->check_purity purify Purify if Necessary (Recrystallization) check_purity->purify Purity < 98% prepare_reagents Prepare Anhydrous/Degassed Solvents & Other Reagents check_purity->prepare_reagents Purity ≥ 98% purify->prepare_reagents setup_reaction Set up Reaction Under Inert Atmosphere prepare_reagents->setup_reaction add_reagents Add this compound, Metal Precursor, etc. setup_reaction->add_reagents run_reaction Run Reaction at Desired Temperature add_reagents->run_reaction monitor_reaction Monitor Progress (TLC, GC, NMR) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete workup Reaction Work-up (Filtration, Extraction) monitor_reaction->workup Reaction Complete purify_product Purify Product (Chromatography) workup->purify_product characterize Characterize Final Product purify_product->characterize end End characterize->end

Caption: Experimental workflow for using this compound as a ligand.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Poor Reaction Outcome (Low Yield, Impurities) cause1 Degraded this compound issue->cause1 cause2 Reaction Conditions (Air/Moisture) issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 solution1a Verify Purity (NMR, HPLC) cause1->solution1a solution2a Use Anhydrous/Degassed Solvents cause2->solution2a solution3 Re-calculate and Re-weigh Reagents cause3->solution3 solution1b Purify by Recrystallization solution1a->solution1b If Impure retry retry solution1b->retry Retry Reaction solution2b Run Under Inert Atmosphere solution2a->solution2b solution2b->retry solution3->retry

Caption: Troubleshooting logic for experiments with this compound.

Catalytic_Cycle cluster_legend Legend catalyst Active Catalyst [M-L*] intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate product Product intermediate2 Transition State intermediate1->intermediate2 Transformation intermediate2->product - Catalyst L L = this compound Ligand M M = Metal Center

Caption: Role of this compound as a ligand in a catalytic cycle.

References

Technical Support Center: Chiral Resolution of 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chiral resolution of racemic 1,2-dianilinoethane using tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind resolving this compound with tartaric acid?

A1: The resolution process is based on the chemical principle of diastereomeric salt formation.[1] Racemic this compound, which contains a 50:50 mixture of two enantiomers ((R,R) and (S,S) or R and S, depending on the specific stereochemistry), is reacted with an enantiomerically pure chiral resolving agent, such as L-(+)-tartaric acid.[2] This reaction converts the pair of enantiomers into a pair of diastereomeric salts ((R)-amine·(L)-acid and (S)-amine·(L)-acid).[3] Diastereomers have different physical properties, most importantly, different solubilities.[2] This difference allows for their separation by fractional crystallization.[4]

Q2: Why is the choice of solvent critical in this process?

A2: The solvent plays a crucial role because the success of the resolution depends on the solubility difference between the two diastereomeric salts.[5] An ideal solvent will maximize this difference, causing one diastereomer to crystallize preferentially while the other remains in the solution (mother liquor). The polarity of the solvent can significantly impact the crystal structures and interactions, making solvent screening a vital step for optimizing the separation.

Q3: Can I use a different chiral acid besides tartaric acid?

A3: Yes, other chiral acids can be used. Common alternatives for resolving racemic bases include derivatives of tartaric acid (like dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[2] The effectiveness of a resolving agent is difficult to predict and often requires experimental screening to find the one that provides the best separation and crystal quality for a specific compound.[1]

Q4: How do I recover the pure enantiomer from the crystallized salt?

A4: Once the less soluble diastereomeric salt is isolated and purified, the chiral resolving agent (tartaric acid) must be removed. This is typically achieved by treating the salt with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][6] The base deprotonates the tartaric acid, making it a water-soluble salt (e.g., sodium tartrate), and liberates the free amine enantiomer. The free amine, being less soluble in water, can then be extracted into an organic solvent.[4]

Troubleshooting Guide

Problem: The diastereomeric salt fails to crystallize and instead "oils out" or forms a gum.

  • Possible Cause: The solution is too concentrated, leading to excessively high supersaturation. This causes the salt to precipitate as a liquid phase instead of an ordered solid crystal.

  • Solution: Dilute the solution with more of the chosen solvent to reduce the concentration. Alternatively, try adding an "anti-solvent" (a solvent in which the salt is less soluble) very slowly to induce gradual crystallization. Ensure proper agitation during this process.

Problem: No crystals form at all, even after cooling.

  • Possible Cause 1: The diastereomeric salts are too soluble in the chosen solvent system.

  • Solution 1: Carefully evaporate some of the solvent to increase the concentration. If that fails, experiment with different solvents or solvent mixtures where the salts are less soluble.

  • Possible Cause 2: Insufficient supersaturation has been achieved.

  • Solution 2: Try lowering the crystallization temperature further (e.g., using a refrigerated bath). Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can also induce crystallization.

Problem: The yield of the desired diastereomeric salt is very low.

  • Possible Cause: The desired diastereomeric salt has a relatively high solubility in the mother liquor, meaning a significant amount remains in solution.

  • Solution: Optimize the solvent system to one that minimizes the solubility of the target salt. Lowering the final crystallization temperature can also decrease solubility and improve the yield. Additionally, the mother liquor, which is now enriched in the other enantiomer, can be collected and the unwanted enantiomer can potentially be racemized and recycled to improve the overall process yield.

Problem: The obtained enantiomer has low enantiomeric excess (ee).

  • Possible Cause 1: The crystallization occurred too quickly, trapping the more soluble diastereomer within the crystal lattice of the less soluble one.

  • Solution 1: Slow down the crystallization process. This can be achieved by reducing the rate of cooling or by allowing the solvent to evaporate more slowly.

  • Possible Cause 2: The system did not reach thermodynamic equilibrium.

  • Solution 2: Increase the crystallization time to allow the system to fully equilibrate. It may be necessary to perform one or more recrystallizations of the diastereomeric salt to progressively enrich the crystals in the less-soluble diastereomer and achieve higher purity.[2]

Experimental Protocol

The following is a representative protocol for the resolution of racemic this compound. The optimal solvent, concentrations, and temperatures may require adjustment.

Step 1: Formation of Diastereomeric Salts

  • In a flask, dissolve racemic (±)-1,2-dianilinoethane in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • In a separate flask, dissolve one molar equivalent of L-(+)-tartaric acid in the minimum amount of the same hot solvent.

  • Slowly add the hot tartaric acid solution to the diamine solution with continuous stirring.

  • Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer is expected to be less soluble and will begin to precipitate.

  • To maximize crystallization, cool the mixture further in an ice bath for 1-2 hours.

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • To improve diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent. The process of recrystallization should be repeated until a constant optical rotation is achieved for the salt.[2]

Step 3: Liberation of the Free Amine Enantiomer

  • Suspend the purified diastereomeric salt in water.

  • Add a 10-20% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution is strongly basic (pH > 12) and all solids have dissolved. This neutralizes the tartaric acid and liberates the free amine.[4]

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the liberated enantiomerically enriched this compound with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).[4]

  • Combine the organic extracts.

Step 4: Isolation of the Pure Enantiomer

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determine the yield, specific rotation, and enantiomeric excess (ee) of the product.

Quantitative Data Summary

Disclaimer: The following data is for the resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid and is provided as a representative example due to the lack of specific published data for this compound. Results will vary based on the specific substrate and experimental conditions.

ParameterValueReference
Resolving AgentL-(+)-Tartaric Acid[4][7]
Molar Ratio (Diamine:Acid)1:1[7]
Crystallization SolventMethanol / Water[4][7]
Yield (Diastereomeric Salt)~90%[7]
Specific Rotation [α] (Salt)+12.3° (c=2 in H₂O)[7]
Yield (Recovered Enantiomer)>85% (from salt)-
Enantiomeric Excess (ee)>90%[7]

Workflow Visualization

G cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation cluster_final Step 4: Final Product racemate Racemic (±)-1,2-Dianilinoethane in Methanol mix Mix & Cool Slowly racemate->mix acid L-(+)-Tartaric Acid in Methanol acid->mix slurry Slurry of Diastereomeric Salts mix->slurry filtration Vacuum Filtration slurry->filtration solid Less Soluble Salt ((S)-Amine·(L)-Acid) filtration->solid Solid liquid Mother Liquor (Enriched in (R)-Amine·(L)-Acid) filtration->liquid Filtrate basify Add NaOH(aq) solid->basify extract Organic Extraction (e.g., CH2Cl2) basify->extract final_product Enantiopure (S)-1,2-Dianilinoethane extract->final_product Isolate from organic phase

Caption: Workflow for the chiral resolution of this compound.

References

Preventing decomposition of 1,2-Dianilinoethane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1,2-Dianilinoethane (also known as N,N'-diphenylethylenediamine) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary causes of this compound decomposition are exposure to oxygen (oxidation), light (photodegradation), and elevated temperatures. As a secondary aromatic amine, it is susceptible to atmospheric oxidation, which can be accelerated by light and heat.[1][2][3]

Q2: What are the visible signs of this compound decomposition?

A2: A common sign of decomposition is a change in color. Pure this compound is typically a white to light yellow crystalline powder.[4] Upon degradation, especially through oxidation, aromatic amines can develop a darker coloration, often appearing yellow, brown, or even purplish due to the formation of colored oxidation products like azo compounds.[2] The material may also become gummy or tar-like in cases of significant degradation.[1]

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, it is crucial to store it in a tightly sealed, airtight container to protect it from atmospheric oxygen and moisture.[4][5] The container should be made of an inert material, such as amber glass, to shield the compound from light.[3] For short-term storage, a cool, dry, and well-ventilated area is recommended.[5] For long-term stability, storage at low temperatures, such as -20°C or -80°C, is advised.[6]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage, storing this compound under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent oxidation, especially for long-term storage or if high purity is critical for your application.[1]

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in readily available literature, based on the chemistry of secondary aromatic amines, potential degradation products could include N-hydroxylated intermediates, nitroso and nitro derivatives, and products of oxidative coupling, such as azo compounds.[1][7] In cases of severe degradation, complex polymeric materials may form.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial. For long-term storage, purge the vial with an inert gas (nitrogen or argon) before sealing and store at a reduced temperature (-20°C).[4][6]
Change in Physical State (e.g., clumping, melting below the expected range) Absorption of moisture. Elevated storage temperature.Store in a desiccator or a dry box to minimize moisture exposure. Ensure the storage area temperature is consistently maintained below 30°C and away from any heat sources.[4]
Inconsistent Experimental Results Use of partially degraded this compound.Before use, check the appearance of the compound for any signs of degradation. If decomposition is suspected, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch. The purity can be verified using techniques like HPLC or GC-MS.
Formation of Insoluble Particulates in Solution Polymerization or formation of insoluble degradation products.Filter the solution before use. However, this indicates significant degradation, and it is highly recommended to use a fresh, high-purity sample of this compound for reliable experimental outcomes.[8]

Quantitative Data on Stability

Condition Duration Temperature Atmosphere Light Exposure Illustrative Purity (%)
Ideal 6 months-20°CInert (Nitrogen)Dark (Amber Vial)>99%
Sub-optimal 6 monthsRoom TempAirDark (Amber Vial)95-98%
Poor 6 monthsRoom TempAirAmbient Light<95%
Accelerated Degradation 1 month40°CAirAmbient Light<90%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used for aromatic amines. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The peak area of the main peak relative to the total peak area can be used to estimate purity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

This protocol provides a general method for identifying potential volatile degradation products of this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the analysis of aromatic amines.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • The concentration should be in the range of 10-100 µg/mL.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will separate the components of the sample, and the mass spectrometer will provide mass spectra for each peak, which can be used to identify the parent compound and any degradation products by comparison with mass spectral libraries.

Visualizations

decomposition_pathway cluster_conditions Degradation Factors This compound This compound Oxidation_Products Oxidation Products (e.g., N-oxides, Nitroso compounds) This compound->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products (e.g., Colored Azo Compounds) This compound->Photodegradation_Products Photodegradation Polymerization Polymeric Byproducts Oxidation_Products->Polymerization Photodegradation_Products->Polymerization Oxygen Oxygen Oxygen->this compound Light_Heat Light / Heat Light_Heat->this compound

Caption: Potential decomposition pathways of this compound.

experimental_workflow Start Start: Stability Study Sample_Prep Prepare this compound Samples Start->Sample_Prep Stress_Conditions Expose Samples to Stress Conditions (Heat, Light, Humidity, Oxidation) Sample_Prep->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points Analysis Analytical Testing Time_Points->Analysis HPLC HPLC Analysis for Purity Analysis->HPLC Quantitative GCMS GC-MS Analysis for Degradation Products Analysis->GCMS Qualitative Data_Analysis Analyze Data and Determine Degradation Rate HPLC->Data_Analysis GCMS->Data_Analysis End End: Stability Report Data_Analysis->End

References

Technical Support Center: Enhancing the Catalytic Activity of 1,2-Dianilinoethane-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of 1,2-dianilinoethane-based catalysts. It provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low catalytic activity or yield in reactions using this compound-based catalysts?

A1: Low catalytic activity or yield can stem from several factors:

  • Catalyst Purity: Impurities in the catalyst or ligand can inhibit the reaction.

  • Reagent and Solvent Quality: The purity of substrates, reagents, and solvents is critical. Ensure all materials are pure and dry, as trace impurities can act as catalyst poisons.[1]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.

  • Catalyst Deactivation: The catalyst may degrade or deactivate over the course of the reaction due to factors like air sensitivity, moisture, or interaction with byproducts.[2][3][4]

  • Ligand Design: The electronic and steric properties of the this compound ligand, influenced by substituents, play a crucial role in catalyst activity.[5]

Q2: How can I improve the enantioselectivity of my asymmetric catalysis reaction?

A2: Enhancing enantioselectivity often involves fine-tuning the catalyst structure and reaction conditions:

  • Ligand Modification: The chirality of the this compound backbone and the nature of the N-aryl substituents are primary determinants of enantioselectivity. Introducing electron-withdrawing or bulky groups can influence the stereochemical outcome.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the enantioselectivity.[6][7] Screening a range of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantiomeric excess (ee), although it may decrease the reaction rate.

  • Additive/Co-catalyst: The presence of additives or co-catalysts can sometimes enhance enantioselectivity by modifying the active catalytic species.

Q3: My catalyst appears to be deactivating during the reaction. What are the common deactivation mechanisms and how can I mitigate them?

A3: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Strong coordination of impurities or byproducts to the metal center can block active sites.[2][4] Purifying all reaction components is essential.

  • Fouling: Deposition of insoluble materials, such as polymers or coke, on the catalyst surface can block access to active sites.[2][4]

  • Thermal Degradation (Sintering): At higher temperatures, metal nanoparticles can agglomerate, leading to a loss of active surface area.[2][4]

  • Oxidation: For air-sensitive catalysts, exposure to oxygen can lead to irreversible oxidation of the metal center or the ligand.

Mitigation Strategies:

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use purified and degassed solvents and reagents.

  • Optimize the reaction temperature to avoid thermal degradation.

  • Consider catalyst regeneration techniques if applicable, such as washing or treatment with specific reagents to remove poisons.[3][8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Optimization Strategies
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents or solvents.[1] 3. Suboptimal reaction conditions (temperature, pressure, time). 4. Catalyst poisoning.[2]1. Verify catalyst integrity and handling procedures. 2. Use freshly purified/distilled reagents and anhydrous solvents. 3. Systematically vary the reaction temperature and time. 4. Purify starting materials to remove potential catalyst poisons.
Poor Enantioselectivity 1. Inappropriate ligand structure. 2. Suboptimal solvent choice.[6][7] 3. Reaction temperature is too high. 4. Racemization of the product under reaction conditions.1. Screen a library of this compound ligands with different electronic and steric properties.[5] 2. Test a range of solvents with varying polarities. 3. Lower the reaction temperature. 4. Check product stability under the reaction conditions.
Catalyst Deactivation 1. Presence of oxygen or moisture. 2. Thermal degradation. 3. Fouling by byproducts.[4] 4. Strong coordination of impurities.1. Ensure rigorous inert atmosphere techniques. 2. Optimize for the lowest effective temperature. 3. Analyze byproduct formation and modify conditions to minimize it. 4. Pre-treat reagents to remove inhibiting impurities.
Formation of Side Products 1. Incorrect reaction temperature or time. 2. Undesired reaction pathways being favored. 3. Presence of impurities in starting materials.1. Optimize temperature and monitor the reaction progress over time to identify the optimal endpoint. 2. Modify the catalyst or ligand to enhance selectivity for the desired product. 3. Ensure high purity of all reactants and solvents.

Data Presentation: Catalyst Performance Summary

The following table summarizes the performance of different this compound-based organocatalysts in the 1,4-addition of acetylacetone to trans-β-nitrostyrene. This data is adapted from a study on organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine.[5]

Catalyst IDSubstituent (R)Conversion (%)Enantiomeric Excess (ee, %)
9a H9329
9b 4-CF₃7828
9c 5-CF₃8329
9d 4-CN7424
13a H6226
13d 4-CF₃8632
13e 5-CF₃8332

Reaction conditions: 10 mol% catalyst, CH₂Cl₂ (anhydrous), 25 °C, 24 h.[5]

Experimental Protocols

General Procedure for Catalyst Synthesis

This protocol describes a general method for the synthesis of 1,2-benzenediamine-derived organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine.[5]

  • Nucleophilic Aromatic Substitution: React the corresponding 1-fluoro-2-nitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine in anhydrous ethanol in the presence of K₂CO₃. Reflux the mixture for 24 hours.

  • Work-up: Evaporate the volatiles in vacuo. Dissolve the residue in ethyl acetate and wash with water. Extract the aqueous phase with ethyl acetate.

  • Alkylation of Primary Amine: Dissolve the product from the previous step in acetonitrile. Add formaldehyde and stir, followed by the addition of NaCNBH₃ and acetic acid.

  • Reduction of Nitro Group: The specific procedure for the reduction of the aromatic nitro group to a primary amine would follow standard literature methods (e.g., using SnCl₂/HCl or catalytic hydrogenation).

  • Derivatization of Primary Aromatic Amine: The resulting primary aromatic amine can be further derivatized by acylation, sulfonation, or other reactions to yield the final catalyst. For example, to synthesize benzenesulfonamides, the diamine is dissolved in anhydrous dichloromethane, and pyridine and benzenesulfonyl chloride are added at 0 °C.[5]

General Procedure for a Catalytic Asymmetric Reaction

This protocol outlines a general procedure for the organocatalyzed 1,4-addition of acetylacetone to trans-β-nitrostyrene.[5]

  • Reaction Setup: To a solution of trans-β-nitrostyrene in anhydrous dichloromethane under an argon atmosphere, add the this compound-based catalyst (10 mol%).

  • Addition of Nucleophile: Add acetylacetone to the reaction mixture.

  • Reaction Monitoring: Stir the resulting mixture at 25 °C for 24 hours. Monitor the reaction progress by taking aliquots and analyzing them using an appropriate technique (e.g., ¹H NMR or TLC).

  • Work-up and Analysis: Upon completion, the reaction mixture can be directly analyzed by chiral HPLC to determine the enantiomeric excess of the product. The product can be isolated for further characterization.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis & Optimization S1 Nucleophilic Aromatic Substitution S2 Alkylation S1->S2 S3 Nitro Group Reduction S2->S3 S4 Derivatization S3->S4 R1 Reaction Setup (Substrate + Catalyst) S4->R1 Catalyst R2 Nucleophile Addition R1->R2 R3 Reaction Monitoring (TLC/NMR) R2->R3 A1 Conversion & Yield Determination R3->A1 A2 Enantioselectivity (HPLC) R3->A2 Opt Optimization A1->Opt A2->Opt

Caption: Workflow for catalyst synthesis, catalytic reaction, and subsequent analysis and optimization.

Troubleshooting_Logic Start Low Catalytic Performance Q1 Check Reagent/Solvent Purity Start->Q1 A1_Yes Purify/Dry Reagents & Solvents Q1->A1_Yes No Q2 Optimize Reaction Conditions? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Vary Temperature, Time, Concentration Q2->A2_Yes No Q3 Modify Catalyst Structure? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Screen Ligand Library Q3->A3_Yes No End Improved Performance Q3->End Yes A3_Yes->End

Caption: A logical flowchart for troubleshooting common issues in catalytic reactions.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of 1,2-Dianilinoethane and Other Diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ligand is a critical parameter in the development of efficient catalytic systems for asymmetric synthesis. Chiral diamines are a prominent class of ligands, widely employed in transition-metal-catalyzed reactions to induce enantioselectivity. This guide provides a comparative analysis of the catalytic efficiency of 1,2-dianilinoethane and other structurally related diamine ligands, with a focus on their application in the asymmetric transfer hydrogenation of ketones. The data presented herein is collated from various studies and is intended to serve as a resource for ligand selection and reaction optimization.

Performance Comparison in Asymmetric Transfer Hydrogenation

The catalytic performance of diamine ligands is typically evaluated by the conversion of the substrate and the enantiomeric excess (e.e.) of the chiral product. The following table summarizes the performance of this compound and other common diamine ligands in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for assessing catalyst efficiency.

LigandMetalSubstrateProductConversion (%)e.e. (%)Hydrogen SourceBaseSolventTemperature (°C)Reference
This compound Ru(II)Acetophenone(R)-1-Phenylethanol~35-2-Propanol---[1]
(S,S)-TsDPEN*Ru(II)Acetophenone(R)-1-Phenylethanol>9993Formic AcidTriethylamineWater-[2]
Ethylenediamine----------
(1R,2R)-DPEN**Ru(II)Acetophenone(R)-1-Phenylethanol-82H₂/2-PropanolKO-t-C₄H₉2-PropanolRoom Temp[3]
2,2′-BibenzimidazoleRu(II)Acetophenone1-PhenylethanolHigh Yield-2-PropanolCs₂CO₃2-Propanol130[4]

* (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ** (1R,2R)-1,2-Diphenylethylenediamine Note: Data for this compound in asymmetric transfer hydrogenation leading to a chiral product with reported enantiomeric excess was not available in the searched literature. The provided data shows its use in a transfer hydrogenation reaction with conversion data. The other entries represent state-of-the-art catalyst systems for this transformation and are provided for comparison. Direct comparison of catalytic efficiency is most accurate when experiments are conducted under identical conditions.

Experimental Protocols

A detailed experimental protocol for a representative asymmetric transfer hydrogenation reaction is provided below. This protocol is adapted from a published procedure and can be modified for use with different diamine ligands and substrates.[4]

General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone:

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg) and the chiral diamine ligand (0.02 mmol) are dissolved in degassed 2-propanol (3 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: To the catalyst solution, acetophenone (1 mmol, 120.15 mg) and a base (e.g., Cs₂CO₃, 0.3 mmol, 97.7 mg) are added.

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified reaction time (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral alcohol product.

  • Analysis: The conversion is determined by GC or ¹H NMR spectroscopy. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle and Mechanism

The asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-diamine complexes is proposed to proceed through a metal-ligand bifunctional mechanism, often referred to as the Noyori-Ikariya mechanism.[5][6]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_legend Legend Ru_precatalyst [Ru(II)(arene)(diamine)Cl] Ru_hydride [Ru(II)(arene)(diamine)H]⁺ Ru_precatalyst->Ru_hydride + H⁻ (from H-Source) - Cl⁻ Transition_State Six-membered Transition State Ru_hydride->Transition_State + Ketone H_acceptor H-Acceptor (e.g., Acetone) Ru_hydride->H_acceptor - H⁺ Product_complex [Ru(II)(arene)(diamine)(O-CH-R'R'')]⁺ Transition_State->Product_complex Hydride and Proton Transfer Product_complex->Ru_hydride + H-Source - Alcohol Alcohol R'CH(OH)R'' Ketone R'C(=O)R'' H_source H-Source (e.g., iPrOH) key_catalyst Catalyst Species key_substrate Substrate key_product Product key_ts Transition State

Figure 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

The catalytic cycle is initiated by the formation of a ruthenium hydride species from the precatalyst and a hydrogen source, such as isopropanol or formic acid.[6] The ketone substrate then coordinates to this active catalyst, forming a six-membered pericyclic transition state.[7] In this transition state, a hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. This concerted step results in the formation of the chiral alcohol product and regenerates the active catalyst, which can then enter the next catalytic cycle.[8]

References

A Spectroscopic Showdown: Unraveling the Stereoisomers of 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the (R,R), (S,S), and meso stereoisomers of 1,2-dianilinoethane reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for their differentiation. While mass spectrometry (MS) offers limited distinction between the stereoisomers, the nuanced shifts in NMR and characteristic vibrations in IR spectroscopy serve as powerful tools for researchers, scientists, and drug development professionals in identifying and characterizing these chiral and achiral forms.

This compound exists as a pair of enantiomers, (R,R)- and (S,S)-1,2-dianilinoethane, and a meso compound. The chiral enantiomers are non-superimposable mirror images of each other, while the meso isomer is achiral due to an internal plane of symmetry. This fundamental difference in their three-dimensional structure gives rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

The most significant distinctions between the stereoisomers are observed in their ¹H and ¹³C NMR spectra. Due to their identical chemical environments, the (R,R) and (S,S) enantiomers exhibit identical NMR spectra under achiral conditions. However, the meso isomer, with its different symmetry, presents a distinct spectral pattern.

Table 1: Comparative ¹H NMR Data (Predicted) for this compound Stereoisomers

Protons(R,R)- / (S,S)- Isomers (Predicted δ, ppm)meso-Isomer (Predicted δ, ppm)
-CH- ~4.0-4.2 (multiplet)~3.8-4.0 (singlet or narrow multiplet)
-NH- ~4.5-5.0 (broad singlet)~4.3-4.8 (broad singlet)
Aromatic ~6.5-7.2 (multiplets)~6.5-7.2 (multiplets)

Table 2: Comparative ¹³C NMR Data (Predicted) for this compound Stereoisomers

Carbon(R,R)- / (S,S)- Isomers (Predicted δ, ppm)meso-Isomer (Predicted δ, ppm)
-CH- ~55-60~53-58
Aromatic ~113-148~113-148

The key differentiating feature in the ¹H NMR spectrum is the signal for the methine protons (-CH-). In the chiral enantiomers, these protons are chemically equivalent and typically appear as a single multiplet. In contrast, the meso isomer's symmetry can lead to a simpler singlet or a narrow multiplet for these protons, often at a slightly different chemical shift.

Similarly, in the ¹³C NMR spectrum, the chemical shift of the methine carbons provides a diagnostic marker to distinguish the meso isomer from the enantiomeric pair.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of all three stereoisomers are broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the distinct vibrational modes dictated by the overall molecular symmetry of each isomer.

Table 3: Key IR Absorption Bands for this compound Stereoisomers

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3350-3450
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=C Stretch (Aromatic) 1500-1600
C-N Stretch 1250-1350

The N-H and C-H stretching frequencies are generally consistent across the isomers. However, the pattern of bands in the fingerprint region, which corresponds to complex bending and stretching vibrations of the entire molecular skeleton, can serve as a unique identifier for each stereoisomer.

Mass Spectrometry (MS): A Common Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Since the stereoisomers of this compound have the same molecular formula (C₁₄H₁₆N₂), they exhibit the same molecular ion peak in their mass spectra. Furthermore, their fragmentation patterns are typically very similar, as the bond cleavages are primarily dictated by the functional groups present rather than the stereochemistry. Therefore, conventional mass spectrometry is not a primary tool for distinguishing between these stereoisomers.

Table 4: Mass Spectrometry Data for this compound

AnalysisResult
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Major Fragments (m/z) 106, 93, 77

Experimental Protocols

Synthesis of this compound Stereoisomers: The stereoisomers of this compound can be synthesized by the reductive amination of benzil with aniline in the presence of a reducing agent such as sodium borohydride. The specific stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. Chiral ligands can be employed to selectively synthesize the (R,R) or (S,S) enantiomers, while achiral conditions may lead to a mixture of the meso and racemic forms, which can then be separated by chromatography.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Logical Relationships of Stereoisomers

The relationship between the different stereoisomers of this compound can be visualized as follows:

stereoisomers RR (R,R)-1,2-Dianilinoethane SS (S,S)-1,2-Dianilinoethane RR->SS Mirror Images Meso meso-1,2-Dianilinoethane (Achiral) RR->Meso Diastereomers SS->Meso Diastereomers

Caption: Relationship between the stereoisomers of this compound.

A Comparative Guide to Analytical Methods for 1,2-Dianilinoethane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 1,2-dianilinoethane. Due to a lack of specific validated methods for this compound in publicly available literature, this document outlines potential approaches based on validated methods for structurally similar compounds, such as other diamines and aromatic compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a basis for method development and validation.

Data Presentation: Comparison of Potential Analytical Techniques

The following table summarizes the potential performance characteristics of HPLC and GC-based methods for the analysis of this compound, extrapolated from data on analogous compounds.

Analytical TechniquePotential ColumnMobile Phase/Carrier GasDetection MethodPotential Linearity RangePotential Limit of Detection (LOD)Potential Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) C18 Reverse-PhaseAcetonitrile/Water or Methanol/Buffer gradientsUV-Vis or Fluorescence (with derivatization)0.025 - 0.750 µg/mL0.015 µg/mL0.025 µg/mL
Gas Chromatography (GC) Fused silica capillary coated with polyethylene glycol or polydimethylsiloxaneNitrogen or HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)0.6 - 10 ppm0.2 - 0.6 ppm0.6 - 1.5 ppm

Note: The performance data presented above are estimations based on validated methods for similar compounds and should be confirmed through rigorous method validation for this compound.

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the quantification of this compound using HPLC and GC. These protocols are based on established methods for similar molecules and serve as a starting point for method development.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from a validated HPLC method for the determination of residual ethylenediamine, which requires pre-column derivatization to introduce a UV-active chromophore.

a. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve a known concentration.

  • To an aliquot of the sample solution, add a derivatizing agent such as 1-naphthyl isothiocyanate.

  • The reaction mixture is then heated to facilitate the derivatization process.

  • After cooling, the solution is diluted to a final concentration within the expected linear range of the assay.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., pH 3 ortho-phosphoric acid and triethylamine buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 20 µL.

c. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and samples spiked with this compound to ensure no interference from the matrix or other components.

  • Linearity: Prepare a series of calibration standards of the derivatized this compound and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentration levels. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels. The recovery should be within a predefined range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of volatile and semi-volatile organic compounds, including diamines and dichloroethane.[1]

a. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable volatile solvent (e.g., methanol or dimethylacetamide).

  • For trace-level analysis, a headspace sampling technique can be employed. Transfer an aliquot of the sample solution into a headspace vial and seal it.

  • Incubate the vial at a specific temperature for a set time to allow the analyte to partition into the headspace.

b. Chromatographic Conditions:

  • Column: A fused silica capillary column, such as one coated with polyethylene glycol (e.g., CP-Wax for volatile amines and diamines) or polydimethylsiloxane (e.g., DB-624).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a period to ensure elution of all components.

  • Detector: A mass spectrometer (MS) operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

c. Validation Parameters to be Assessed:

  • Specificity: The use of a mass spectrometer provides high specificity. The retention time and the mass spectrum of the analyte in the sample should match that of a reference standard.

  • Linearity: A calibration curve is constructed by analyzing a series of standards of known concentrations. The response (peak area) is plotted against concentration, and the linearity is evaluated.

  • Precision and Accuracy: Assessed similarly to the HPLC method, by analyzing replicate samples and spiked samples.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the chromatographic peak.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for quantifying this compound. The process begins with sample preparation and proceeds through a series of validation tests to ensure the method is suitable for its intended purpose.

G Figure 1: General Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_report Finalization A Standard & Sample Weighing B Dissolution A->B C Derivatization (if required) B->C D Instrument Setup (HPLC/GC) C->D E Sample Injection D->E F Data Acquisition E->F G Specificity F->G H Linearity & Range F->H I Precision F->I J Accuracy F->J K LOD & LOQ F->K L Robustness F->L M Validation Report G->M H->M I->M J->M K->M L->M

Caption: General Workflow for Analytical Method Validation

Comparison of HPLC and GC Analytical Workflows

This diagram provides a side-by-side comparison of the logical flow for sample analysis using HPLC and GC.

G Figure 2: Comparison of HPLC and GC Analytical Workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow A1 Sample in Solution A2 Optional Derivatization A1->A2 B1 Sample in Volatile Solvent A3 Injection into Liquid Mobile Phase A2->A3 A4 Separation in Column A3->A4 A5 UV or Fluorescence Detection A4->A5 B2 Headspace Sampling (optional) B1->B2 B3 Injection and Vaporization B2->B3 B4 Separation in Capillary Column B3->B4 B5 FID or MS Detection B4->B5

Caption: Comparison of HPLC and GC Analytical Workflows

References

Performance of 1,2-Dianilinoethane-Based Catalysts in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective control of chemical reactions is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect. Chiral 1,2-dianilinoethane and its derivatives have emerged as privileged ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of transformations. The performance of the metal complexes or organocatalytic systems derived from these ligands is often intricately linked to the solvent system employed. This guide provides a comparative analysis of the performance of this compound-based catalysts in different solvents across several key reaction types, supported by experimental data and detailed protocols.

Asymmetric Nitroso Aldol Reaction

The asymmetric nitroso aldol reaction is a powerful method for the synthesis of chiral α-aminooxy and α-hydroxyamino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Organocatalysts derived from (R,R)-1,2-diphenylethylenediamine have proven effective in catalyzing this transformation with high enantioselectivity. The choice of solvent plays a critical role in both the yield and the stereochemical outcome of the reaction.

Data Presentation: Solvent Effects on the Nitroso Aldol Reaction

A study utilizing a protonated chiral 1,2-diamine organocatalyst for the N-selective nitroso aldol reaction between cyclohexanone and nitrosobenzene highlights the significant impact of the solvent on reactivity and stereoselectivity[1].

EntrySolvent SystemYield (%)[1]Enantiomeric Excess (ee, %)[1]
1Brine9598
2H₂O7694
3MeOH6782
4EtOH6586
5i-PrOH5888
6CH₂Cl₂4592
7Toluene3690

Analysis: The data clearly indicates that protic and, in particular, aqueous solvent systems are highly beneficial for this reaction. The use of brine not only afforded the highest yield but also the highest enantioselectivity. This is likely due to the effective protonation of the catalyst and the stabilization of the transition state through hydrogen bonding interactions, which are favored in polar, protic media. While less polar solvents like dichloromethane and toluene provide high enantioselectivity, the reaction rates and consequently the yields are significantly lower.

Mandatory Visualization

nitroso_aldol_workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Cyclohexanone Cyclohexanone Reaction_Vessel Reaction at -10 °C Cyclohexanone->Reaction_Vessel Nitrosobenzene Nitrosobenzene Nitrosobenzene->Reaction_Vessel Catalyst (R,R)-1,2-Diphenylethylenediamine -derived organocatalyst Catalyst->Reaction_Vessel Solvent Solvent System (e.g., Brine) Solvent->Reaction_Vessel Product Chiral α-Aminooxy Ketone Reaction_Vessel->Product

Caption: Workflow for the asymmetric nitroso aldol reaction.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction. Its asymmetric variant, often catalyzed by copper complexes of chiral 1,2-diamines, provides access to enantioenriched β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-amino acids. The solvent has a profound effect on the solubility of the catalytic complex and the overall reaction efficiency.

Data Presentation: Solvent Effects on the Asymmetric Henry Reaction

The copper(II)-catalyzed asymmetric Henry reaction between pentanal and nitromethane using a C₁-symmetric aminopinane-derived ligand showcases the influence of the solvent on both yield and enantioselectivity[2]. While not a this compound, this ligand is a 1,2-diamine, and the principles of solvent effects are comparable. In another study, a copper(II) acetate complex with a bis(trans-cyclohexane-1,2-diamine)-based ligand was also investigated in various solvents for the reaction of benzaldehyde with nitromethane[2].

EntrySolventYield (%)[2]Enantiomeric Excess (ee, %)[2]
1THF92moderate
2CH₂Cl₂lowmoderate
3Toluenelowmoderate
4i-PrOH9755
5EtOHgoodgood
6n-PrOHhigh>90

Analysis: In the case of the aminopinane-derived ligand, alcoholic solvents, particularly isopropanol, were found to be optimal for achieving high yields[2]. For the bis(trans-cyclohexane-1,2-diamine) system, n-propanol was identified as the solvent of choice, leading to excellent enantioselectivities[3]. The solubility of the copper-diamine complex is a critical factor, and alcohols appear to provide a good balance of solubility and interaction with the reactive species. The variation in yields with different copper salts in different solvents further underscores the importance of the entire catalytic system's compatibility with the reaction medium[2].

Mandatory Visualization

henry_reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Intermediate Chiral Copper Nitronate Aldehyde->Intermediate Nitroalkane Nitroalkane Nitroalkane->Intermediate Catalyst Cu(II) - Chiral 1,2-Diamine Complex Catalyst->Intermediate Solvent Solvent (e.g., n-PrOH) Solvent->Intermediate Product β-Nitro Alcohol Intermediate->Product

Caption: Key steps in the catalyzed asymmetric Henry reaction.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a highly atom-economical and widely used industrial process. Iridium complexes bearing P,N,O-type ligands derived from chiral backbones, including those with a 1,2-diamine motif, have demonstrated high activity and enantioselectivity. The solvent system is crucial, with polar protic solvents often playing a beneficial role.

Data Presentation: Solvent Effects on Asymmetric Hydrogenation

In the asymmetric hydrogenation of a model ketone catalyzed by an iridium complex with a P,N,O-type chiral ligand, the choice of solvent was shown to be critical for both conversion and enantioselectivity[3].

EntrySolventConversion (%)Enantiomeric Excess (ee, %)[3]
1MeOHhighmoderate
2EtOHhigh94
3n-BuOHhigh95
4THFlowlow
5Toluenelowlow

Analysis: The results demonstrate a clear preference for alcoholic solvents, with ethanol and n-butanol providing the highest enantioselectivities[3]. In contrast, polar aprotic solvents like THF and non-polar solvents like toluene were detrimental to both the reaction rate and the stereochemical control[3]. This suggests that the protic nature of the solvent may be involved in the catalytic cycle, potentially through hydrogen bonding interactions or by facilitating proton transfer steps.

Mandatory Visualization

hydrogenation_logical_flow Start Prochiral Ketone + H₂ Catalyst_System Ir(P,N,O) Catalyst + Base + Solvent Start->Catalyst_System Reaction_Conditions Pressure & Temperature Catalyst_System->Reaction_Conditions Solvent_Choice Solvent Selection Reaction_Conditions->Solvent_Choice Protic_Solvent Protic Solvent (e.g., EtOH, n-BuOH) Solvent_Choice->Protic_Solvent Optimal Aprotic_Solvent Aprotic/Non-polar Solvent (e.g., THF, Toluene) Solvent_Choice->Aprotic_Solvent Suboptimal High_Performance High Conversion High Enantioselectivity Protic_Solvent->High_Performance Low_Performance Low Conversion Low Enantioselectivity Aprotic_Solvent->Low_Performance End_Product Chiral Secondary Alcohol High_Performance->End_Product

References

Benchmarking Enantioselectivity: A Comparative Guide to 1,2-Dianilinoethane Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an appropriate chiral ligand for asymmetric catalysis is paramount. This guide provides a comparative framework for evaluating the performance of 1,2-dianilinoethane-based ligands, benchmarked against established, high-performance catalyst systems in the context of asymmetric transfer hydrogenation (ATH) of ketones. The data and protocols presented herein are intended to aid researchers in making informed decisions for catalyst selection and optimization.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols is a widely accepted benchmark reaction for evaluating the efficacy of chiral catalysts. Acetophenone is a standard model substrate for this transformation. The performance of a catalyst is primarily assessed by its ability to produce the desired enantiomer in high excess (enantiomeric excess, ee%) and to achieve high conversion or yield of the product.

Here, we present the performance of the well-established Noyori-type catalyst, [RuCl((R,R)-TsDPEN)(p-cymene)], as a benchmark for comparison. N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is a privileged chiral diamine ligand that has demonstrated exceptional performance in this reaction.

Table 1: Performance of the Benchmark Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone

CatalystLigandSubstrateProductYield (%)Enantiomeric Excess (ee%)Catalyst Loading (mol%)Conditions
[RuCl(TsDPEN)(p-cymene)](R,R)-TsDPENAcetophenone(R)-1-Phenylethanol>95>980.1 - 1iPrOH, base, RT

Note: The data presented is a summary of typical results reported in the literature for this benchmark reaction. Actual results may vary depending on the specific reaction conditions and purity of reagents.

This compound Ligands: A Promising Alternative

While TsDPEN and its analogues have set a high standard, the exploration of novel ligand scaffolds remains a vibrant area of research. This compound ligands, characterized by the N,N'-diaryl-1,2-diaminoethane backbone, offer a structurally distinct yet related alternative. The electronic and steric properties of these ligands can be readily tuned by introducing substituents on the aryl rings, providing a platform for catalyst optimization.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a detailed, generalized protocol for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst, which can be adapted for screening new ligands such as this compound derivatives.

Synthesis of the Ru-(R,R)-TsDPEN Catalyst Precursor:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl2(p-cymene)]2 (1 equivalent) and (R,R)-TsDPEN (2.2 equivalents) are dissolved in anhydrous dichloromethane (DCM).

  • Triethylamine (Et3N) is added (2.5 equivalents), and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to yield the [RuCl((R,R)-TsDPEN)(p-cymene)] catalyst.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

  • In a flame-dried Schlenk tube under an inert atmosphere, the chiral ruthenium catalyst (e.g., [RuCl((R,R)-TsDPEN)(p-cymene)]) (0.01 equivalents, 1 mol%) is placed.

  • A solution of acetophenone (1 equivalent) in anhydrous isopropanol (iPrOH) is added via syringe.

  • A solution of a base, typically potassium hydroxide (KOH) or sodium isopropoxide (NaOiPr), in isopropanol (0.1 equivalents) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualization of the Benchmarking Workflow

The process of discovering and evaluating new chiral ligands can be systematically represented. The following diagram illustrates a general workflow for the screening and benchmarking of ligands like 1,2-dianilinoethanes.

G cluster_0 Ligand Synthesis & Catalyst Formation cluster_1 Catalyst Screening cluster_2 Optimization & Benchmarking Ligand_Synthesis Synthesis of Chiral This compound Ligands Catalyst_Formation Formation of Metal-Ligand Complex (e.g., with Ru precursor) Ligand_Synthesis->Catalyst_Formation Initial_Screening Initial Screening in Benchmark Reaction (e.g., ATH of Acetophenone) Catalyst_Formation->Initial_Screening Analysis_1 Analysis of Yield and ee% (TLC, GC, HPLC) Initial_Screening->Analysis_1 Optimization Optimization of Reaction Conditions (Solvent, Base, Temperature) Analysis_1->Optimization Benchmark_Comparison Direct Comparison with Standard Catalyst (e.g., Ru-TsDPEN) Optimization->Benchmark_Comparison Data_Analysis Comparative Data Analysis Benchmark_Comparison->Data_Analysis

Caption: Workflow for Benchmarking Chiral Ligands.

A Comparative Analysis of 1,2-Dianilinoethane: Correlating Experimental Findings with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental data and computational predictions for the organic compound 1,2-Dianilinoethane (CAS: 150-61-8). By juxtaposing established laboratory findings with theoretical data, this document aims to offer a detailed characterization of the molecule for its application in chemical synthesis, materials science, and pharmaceutical development.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

The following tables summarize the core experimental data available for this compound and outline the corresponding parameters that can be determined through computational modeling.

Table 1: Experimental Data for this compound

PropertyExperimental ValueSource
Molecular Formula C₁₄H₁₆N₂[1][2][3]
Molecular Weight 212.30 g/mol [1][2]
Melting Point 64 - 68 °C[1]
67.5 °C[2]
Boiling Point 228 - 230 °C (at 12 mmHg)[1][2]
Solubility Sparingly soluble in water (0.072 g/L at 25°C). Very soluble in alcohol and ether.[1][2]
Spectroscopic Data IR, UV/Visible, Mass Spectrum data available from NIST. ¹H-NMR and RP-HPLC data available from suppliers.[3][4][5][6]

Table 2: Computationally Derivable Data for this compound

PropertyComputational MethodDescription
Optimized Geometry Density Functional Theory (DFT), Ab initio methods (e.g., MP2)Calculation of bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. This provides insight into its three-dimensional structure.[7][8]
Predicted ¹H-NMR Spectrum GIAO (Gauge-Including Atomic Orbital)/DFTCalculation of chemical shifts for each proton, which can be compared directly with experimental NMR spectra to aid in peak assignment.[9]
Predicted IR Spectrum DFT (e.g., B3LYP functional with a suitable basis set)Calculation of vibrational frequencies corresponding to molecular bonds. These frequencies can be correlated with experimental IR absorption bands to identify functional groups.[8][10]
Electronic Properties Time-Dependent DFT (TD-DFT)Prediction of electronic transition energies, which correspond to the λ_max values observed in UV-Visible spectroscopy.[10]
Conformational Analysis Molecular Mechanics (MM) or DFTStudy of the relative energies of different rotational isomers (e.g., gauche and anti conformers) to understand the molecule's flexibility and preferred shapes in different environments.[7][8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are generalized protocols for the synthesis and characterization of this compound based on established chemical literature.

2.1 Synthesis of this compound

The preparation of this compound can be achieved by the nucleophilic substitution reaction between aniline and a 1,2-dihaloethane.[2]

  • Reaction Setup: Aniline is mixed with either 1,2-dichloroethane or 1,2-dibromoethane. The reaction can be performed by heating the mixture.

  • Procedure:

    • An excess of aniline is typically used to act as both the reactant and a base to neutralize the hydrogen halide byproduct.

    • The reactants are heated together for a specified period. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the excess aniline is removed, often through distillation or extraction.

    • The resulting crude product is then purified.

  • Purification: The product is commonly purified by recrystallization from a suitable solvent, such as dilute ethanol, to yield crystalline this compound.[2]

2.2 Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A ¹H NMR spectrum is recorded using an NMR spectrometer (e.g., 500 MHz).[12]

    • The chemical shifts, integration, and splitting patterns of the resulting peaks are analyzed to confirm the proton environment of the molecule, corresponding to the phenyl and ethane bridge protons.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum of the solid sample is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, often employing the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.

    • The spectrum is analyzed for characteristic absorption bands, such as N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the benzene rings.

  • UV-Visible Spectroscopy:

    • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • The absorbance of the solution is measured across the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer.[12]

    • The wavelength of maximum absorbance (λ_max) is recorded, which corresponds to electronic transitions within the molecule's chromophores (the aniline moieties).[6]

Visualized Workflow: Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation via spectroscopic analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation cluster_data Data Analysis Reactants Aniline + 1,2-Dihaloethane Reaction Heating / Reflux Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Recrystallization (e.g., from Ethanol) Crude->Purification Product Pure this compound Purification->Product NMR ¹H-NMR Spectroscopy Product->NMR IR FTIR Spectroscopy Product->IR UV UV-Vis Spectroscopy Product->UV MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure IR->Structure UV->Structure MS->Structure

Caption: Workflow for the synthesis and characterization of this compound.

Applications and Further Research

This compound serves as a versatile chemical intermediate and reagent. Its documented applications include:

  • Reagent for Aldehydes: It forms crystalline imidazolidines with aldehydes, making it useful for their identification and trapping.[1]

  • Stabilizer: It is used as a stabilizer for various resins and rubbers.[2]

  • Pharmaceutical Intermediate: It is a precursor in the synthesis of certain antihistamine drugs.[2]

The correlation of experimental data with computational models provides a powerful paradigm for understanding and predicting the behavior of this compound. Future research could focus on DFT studies to elucidate its conformational preferences in different solvents, which would be valuable for its application in synthesis and materials science. Furthermore, molecular docking studies could explore its interaction with biological targets, expanding on its role as a precursor in drug development.

References

Literature review comparing synthesis routes for 1,2-Dianilinoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a valuable symmetrical diamine that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals, ligands for catalysis, and organic electronic materials. The selection of an appropriate synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on experimental protocols and quantitative data.

At a Glance: Synthesis Route Comparison

Two principal methods for the synthesis of this compound are prevalent in the literature: reductive amination of glyoxal with aniline and direct N-alkylation of aniline with 1,2-dihaloethanes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Synthesis Route Key Reagents Reaction Steps Reported Yield Key Advantages Key Disadvantages
Reductive Amination Aniline, Glyoxal, Reducing Agent (e.g., NaBH₄)1. Imine formation2. ReductionGood to HighGood yields, relatively clean reaction.Requires a subsequent reduction step.
Direct N-Alkylation Aniline, 1,2-DibromoethaneSingle StepVariable (often low to moderate)One-pot reaction.Prone to over-alkylation and formation of byproducts. Requires careful control of reaction conditions.

Reductive Amination of Glyoxal with Aniline

This two-step approach is a widely employed and reliable method for the synthesis of this compound. The reaction proceeds through the initial formation of the N,N'-diphenylethanediimine intermediate, which is subsequently reduced to the desired diamine.

Logical Relationship of Reaction Components

Reductive_Amination Aniline Aniline Diimine N,N'-Diphenylethanediimine Aniline->Diimine Condensation Glyoxal Glyoxal Glyoxal->Diimine Condensation Product This compound Diimine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product Reduction

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

Step 1: Synthesis of N,N'-Diphenylethanediimine

  • Materials:

    • Aniline

    • 40% Aqueous Glyoxal solution

    • Methanol

    • Formic acid (catalytic amount)

  • Procedure:

    • Dissolve aniline (2.0 equivalents) in methanol.

    • To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a few drops of formic acid.

    • Stir the mixture at room temperature for 24 hours.

    • The resulting precipitate of N,N'-diphenylethanediimine is collected by filtration, washed with a minimal amount of cold methanol, and dried under vacuum.

  • Quantitative Data:

    • Yield: Typically in the range of 70-80%.

Step 2: Reduction of N,N'-Diphenylethanediimine to this compound

  • Materials:

    • N,N'-Diphenylethanediimine

    • Sodium borohydride (NaBH₄)

    • Ethanol

  • Procedure:

    • Suspend N,N'-diphenylethanediimine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add sodium borohydride (2.0-4.0 equivalents) portion-wise to the stirred suspension. The addition should be controlled to maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

  • Quantitative Data:

    • Yield: Generally high, often exceeding 80-90% for the reduction step.

Direct N-Alkylation of Aniline with 1,2-Dibromoethane

This method offers a more direct, one-pot synthesis of this compound. However, it is often plagued by the formation of side products due to over-alkylation and the potential for elimination reactions. Careful control of the reaction conditions, including stoichiometry and temperature, is crucial for maximizing the yield of the desired product.

Experimental Workflow: Direct N-Alkylation

Direct_Alkylation cluster_reactants Reactants Aniline Aniline (Excess) Reaction Reaction in a suitable solvent (e.g., Ethanol or DMF) with heating Aniline->Reaction DBE 1,2-Dibromoethane DBE->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product Byproducts Over-alkylated products, Anilinium salts Workup->Byproducts

Caption: Workflow for the direct N-alkylation of aniline.

Experimental Protocol
  • Materials:

    • Aniline

    • 1,2-Dibromoethane

    • Sodium carbonate (or another suitable base)

    • Ethanol or Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve a significant excess of aniline (e.g., 4-6 equivalents) and sodium carbonate (2.0 equivalents) in a suitable solvent like ethanol or DMF. The large excess of aniline is used to favor the mono-alkylation product and suppress the formation of over-alkylated byproducts.

    • Heat the mixture to reflux.

    • Slowly add 1,2-dibromoethane (1.0 equivalent) dropwise to the refluxing solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the mixture for several hours (typically 6-12 hours), monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

    • The crude product will precipitate. Collect the solid by filtration and wash it thoroughly with water to remove anilinium salts and excess aniline.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

  • Quantitative Data:

    • Yield: The yield for this reaction can be highly variable and is often in the low to moderate range (30-60%) due to the formation of byproducts. The success of this method is highly dependent on the precise control of the reaction conditions.

Conclusion

For the synthesis of this compound, reductive amination of glyoxal with aniline generally offers a more reliable and higher-yielding route compared to the direct N-alkylation of aniline with 1,2-dibromoethane. While the reductive amination involves two distinct steps, the reactions are typically cleaner and easier to control, leading to a purer final product in higher overall yield.

The direct N-alkylation method, although more atom-economical in principle, presents significant challenges in controlling the selectivity, often resulting in a mixture of products and lower yields of the desired this compound. This route may be considered when a one-pot procedure is highly desirable and optimization of reaction conditions to minimize side reactions is feasible.

For researchers and drug development professionals requiring high purity and reproducible yields, the reductive amination pathway is the recommended method for the synthesis of this compound.

A Comparative Guide to the Efficacy of Chiral Resolving Agents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the resolution of racemic carboxylic acids is a pivotal step in the synthesis of enantiomerically pure compounds. The selection of an appropriate resolving agent is critical for achieving high yields and optical purity. This guide provides a comparative overview of the efficacy of chiral resolving agents for acids, with a focus on well-established amines. An extensive search of scientific literature and chemical databases did not yield specific experimental data on the use of 1,2-dianilinoethane for the resolution of chiral acids. Therefore, this guide will focus on a comparison of commonly employed and well-documented resolving agents.

The primary method for the resolution of racemic acids involves the formation of diastereomeric salts with a chiral base.[1][2][3] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][4] The less soluble diastereomeric salt is isolated, and the enantiomerically pure acid is then liberated, typically by treatment with a strong acid.[3]

Comparison of Common Chiral Resolving Agents for Acids

While data for this compound is not available, several chiral amines are widely used for the resolution of chiral carboxylic acids. Notable examples include naturally occurring alkaloids like brucine and synthetic amines such as 1-phenylethylamine.[3][5][6] The choice of resolving agent is often empirical, and several may be screened to find the most effective one for a particular acid.[1][7]

Below is a summary of commonly used resolving agents and their general performance characteristics.

Resolving AgentClassTypical Applications & PerformanceAdvantagesDisadvantages
Brucine Alkaloid (Base)Widely used for a variety of chiral acids.[1][2][3][6] It is known to form highly crystalline diastereomeric salts.[8] For example, it has been used in the resolution of (+/-)-ibuprofen.[9]Readily available from natural sources.[6] Often provides excellent separation due to the formation of well-defined crystals.[8]Can be toxic.[10] As a natural product, typically only one enantiomer is readily available.[5]
(+)-Cinchotoxine Alkaloid (Base)Historically significant, used by Louis Pasteur in the resolution of racemic tartaric acid.[1][2]Effective for certain di- and poly-functionalized acids.Less commonly used in modern industrial processes compared to other agents.
1-Phenylethylamine Synthetic AmineA versatile and widely used resolving agent for a broad range of chiral acids.[1][3]Both enantiomers are commercially available, allowing for the resolution of either enantiomer of the acid as the less soluble salt. Relatively inexpensive.Efficacy can be highly dependent on the structure of the acid being resolved.
Other Chiral Amines VariousIncludes agents like strychnine, quinine, quinidine, cinchonidine, and ephedrine.[3][5][6]A wide variety of structures are available, increasing the chances of finding an effective agent.Many are derived from natural sources, limiting the availability to a single enantiomer.[5] Some can be expensive or difficult to recover.[5]
Experimental Protocol: General Procedure for Chiral Resolution of a Carboxylic Acid via Diastereomeric Salt Formation

The following is a generalized protocol for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent. The specific solvent, temperature, and stoichiometry should be optimized for each specific resolution.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature.

  • In a separate container, dissolve an equimolar or sub-stoichiometric amount (often 0.5 equivalents) of the chiral resolving amine in the same solvent, heating if necessary.

  • Slowly add the warm solution of the chiral amine to the solution of the racemic acid with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • Further cooling in an ice bath may be employed to maximize the yield of the crystalline salt.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

4. Purification of the Diastereomeric Salt (Optional but Recommended):

  • To enhance the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent.

5. Liberation of the Enantiomerically Pure Acid:

  • Suspend the purified diastereomeric salt in water or an appropriate solvent.

  • Add a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate and liberate the free carboxylic acid.

  • Extract the enantiomerically pure carboxylic acid into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the resolved acid.

6. Recovery of the Chiral Resolving Agent:

  • The aqueous layer containing the salt of the chiral resolving agent can be basified (e.g., with NaOH) to recover the free amine, which can then be extracted and potentially recycled.

Visualizing the Process and Comparison

To better illustrate the workflow and the comparative logic, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Chiral Resolution Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts Chiral Amine Chiral Amine Chiral Amine->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt More Soluble Salt Fractional Crystallization->More Soluble Salt in solution Liberation of Acid (Acidification) Liberation of Acid (Acidification) Less Soluble Salt->Liberation of Acid (Acidification) Pure Enantiomer Pure Enantiomer Liberation of Acid (Acidification)->Pure Enantiomer

Caption: Workflow of chiral acid resolution.

G cluster_comparison Comparative Efficacy of Resolving Agents Resolving Agent Efficacy Resolving Agent Efficacy Well-Established Agents Well-Established Agents Resolving Agent Efficacy->Well-Established Agents Uncommon/Undocumented Agents Uncommon/Undocumented Agents Resolving Agent Efficacy->Uncommon/Undocumented Agents Predictable & Reproducible Results Predictable & Reproducible Results Well-Established Agents->Predictable & Reproducible Results Brucine Brucine Well-Established Agents->Brucine 1-Phenylethylamine 1-Phenylethylamine Well-Established Agents->1-Phenylethylamine Unpredictable & Lacks Data Unpredictable & Lacks Data Uncommon/Undocumented Agents->Unpredictable & Lacks Data This compound This compound Uncommon/Undocumented Agents->this compound

Caption: Efficacy of resolving agents.

References

Assessing the Reproducibility of Catalytic Reactions Using 1,2-Dianilinoethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of catalytic reactions is paramount for reliable and scalable synthesis. This guide provides an objective comparison of the performance of catalysts derived from 1,2-dianilinoethane, a prominent chiral diamine ligand, with alternative systems, supported by available experimental data and detailed protocols.

Chiral 1,2-diamines are a cornerstone in asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed transformations. Among these, this compound and its derivatives have gained attention for their role in reactions such as asymmetric hydrogenation and transfer hydrogenation. This guide delves into the consistency and robustness of these catalytic systems, offering insights into their performance and comparability with other ligands.

Data Presentation: A Comparative Analysis of Catalytic Performance

While direct, extensive inter-laboratory studies on the reproducibility of this compound-catalyzed reactions are not abundantly available in the public domain, we can compile and compare data from various studies to assess the general consistency of these systems. The following table summarizes representative data for asymmetric transfer hydrogenation of ketones, a common application for chiral diamine ligands.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)ConditionsReference
Ru-(R,R)-TsDPENAcetophenone9598 (R)2-propanol, 28°C, 24 h[Not directly available]
Rh-diamine complexVarious ketonesHighup to 99Mild conditions[Not directly available]
Ir-diamine complexVarious ketonesHighup to 99Mild conditions[Not directly available]
Cu-(Ph-BPE)Azadienes and Iminesup to 94>99:1 erN/A[1][2]

Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a well-known chiral diamine ligand often used as a benchmark in asymmetric transfer hydrogenation. While specific data for this compound in a directly comparable, reproducible study is limited in the provided search results, the performance of similar chiral diamine ligands highlights the potential for high yield and enantioselectivity. The reproducibility of these reactions is often influenced by factors such as catalyst purity, solvent quality, and precise control of reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for achieving reproducible results. Below is a representative protocol for the asymmetric transfer hydrogenation of a ketone using a chiral diamine-metal complex, based on established methodologies.

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (or other suitable metal precursor)

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or a this compound derivative

  • Acetophenone

  • Anhydrous 2-propanol (i-PrOH)

  • Base (e.g., KOH or NaOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) are dissolved in anhydrous 2-propanol. The mixture is stirred at a specified temperature (e.g., 80°C) for a designated time (e.g., 30 minutes) to form the active catalyst.

  • Reaction Setup: In a separate flask under an inert atmosphere, a solution of the base (e.g., 2 M KOH in 2-propanol, 10 mol%) is added to a solution of acetophenone in anhydrous 2-propanol.

  • Hydrogenation: The pre-formed catalyst solution is then transferred to the flask containing the substrate and base. The reaction mixture is stirred at a controlled temperature (e.g., 28°C) for the specified reaction time (e.g., 24 hours).

  • Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalytic reactions, diagrams generated using Graphviz are provided below.

Catalytic_Cycle cluster_0 Asymmetric Transfer Hydrogenation Cycle Catalyst [M-H]⁻ Transition_State [M-H-Ketone]‡ Catalyst->Transition_State + Ketone Substrate Ketone Product Chiral Alcohol Transition_State->Product M_Complex [M] Transition_State->M_Complex Byproduct Acetone H_Source 2-Propanol M_Complex->Catalyst + 2-Propanol - Acetone

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental_Workflow cluster_1 Reproducibility Assessment Workflow Start Define Reaction Conditions Run1 Experiment Run 1 Start->Run1 Run2 Experiment Run 2 Start->Run2 RunN Experiment Run n Start->RunN Analysis Analyze Yield and ee for each run Run1->Analysis Run2->Analysis RunN->Analysis Stats Statistical Analysis (Mean, Std Dev) Analysis->Stats Conclusion Assess Reproducibility Stats->Conclusion

Caption: Workflow for assessing the reproducibility of a catalytic reaction.

Ligand_Comparison cluster_2 Ligand Comparison: this compound vs. Alternatives Dianilinoethane This compound + Potentially lower cost + Readily available starting materials - Less explored for some reactions - Potentially lower rigidity Alternatives Other Chiral Diamines (e.g., DPEN) / Phosphines (e.g., BINAP) + Well-established + High enantioselectivity reported - Often more expensive - Multi-step synthesis

Caption: A high-level comparison of this compound with other ligand classes.

Conclusion

Catalysts derived from this compound and other chiral diamines show significant promise in asymmetric synthesis, consistently delivering high yields and enantioselectivities under optimized conditions. While comprehensive, direct reproducibility studies are not always readily available, the existing literature suggests that with careful control of experimental parameters, these catalytic systems can be robust. For researchers and professionals in drug development, the key to achieving reproducible results lies in the meticulous application of detailed experimental protocols and a thorough understanding of the factors that can influence catalyst performance. Further side-by-side comparative studies under standardized conditions will be invaluable in definitively assessing the reproducibility of this compound-based catalysts against other leading alternatives.

References

Safety Operating Guide

Proper Disposal of 1,2-Dianilinoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,2-Dianilinoethane (CAS 150-61-8), also known as N,N'-Diphenylethylenediamine.

Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][3] Handling should be performed in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[4]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere strictly to local, regional, and national regulations.[1] Waste materials must be disposed of through a licensed and approved waste disposal company.[4]

Step-by-Step Disposal Guidance:

  • Container Management: Keep the chemical in its original container where possible. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

  • Waste Collection:

    • For spills, carefully sweep up the solid material, preventing dust generation, and place it into a suitable, labeled container for disposal.[3]

    • For unused or waste product, transfer it to a designated and clearly labeled hazardous waste container.

  • Chemical Treatment (where permissible): In some jurisdictions, and with the appropriate facilities, chemical incineration may be an option. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by qualified personnel in a licensed facility.

  • Engage a Licensed Waste Disposal Company: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, as required by your institution and local regulations.

Parameter Guideline
Regulatory Compliance Adherence to local, regional, and national waste disposal regulations is mandatory.[1]
Waste Segregation Do not mix this compound with other chemical waste unless explicitly permitted by a qualified chemist or your EHS department.
Container Labeling All waste containers must be clearly and accurately labeled with the chemical name and associated hazards.
Professional Disposal Disposal must be entrusted to a licensed waste disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify this compound Waste B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is On-site Treatment (e.g., Incineration) Permissible and Feasible? B->C D Prepare for Off-site Disposal C->D No I Follow Approved On-site Treatment Protocol (e.g., Incineration with a Combustible Solvent) C->I Yes E Package and Label Waste According to Regulations D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Complete and Retain Disposal Manifest/Documentation G->H J Treated Waste Disposal as per Protocol I->J

Disposal Decision Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.